Z-Lys(Boc)-OH.DCHA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDLJMATIHSOTR-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176640 | |
| Record name | N2-((Benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-76-2 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cbz-Lys(boc)-OH dcha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-((Benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(benzyloxy)carbonyl]-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Cbz-Lys(Boc)-OH DCHA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N2DEP2Q57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Lys(Boc)-OH·DCHA: Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-Z-Nε-Boc-L-lysine dicyclohexylamine salt (Z-Lys(Boc)-OH·DCHA), a critical building block in modern peptide synthesis and drug discovery.
Core Chemical Properties and Structure
Z-Lys(Boc)-OH·DCHA is a crystalline solid, typically appearing as a white to off-white powder. It is a derivative of the amino acid L-lysine, where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The dicyclohexylamine (DCHA) salt form enhances its stability and improves its handling characteristics.
Chemical Structure
The structure of Z-Lys(Boc)-OH·DCHA consists of the orthogonally protected lysine molecule ionically bonded to a dicyclohexylamine counterion.
Z-Lys(Boc)-OH component:
-
L-lysine backbone: The fundamental amino acid structure.
-
Z (Benzyloxycarbonyl) group: Attached to the α-amino group, providing acid-stable and hydrogenation-labile protection.
-
Boc (tert-Butyloxycarbonyl) group: Attached to the ε-amino group of the lysine side chain, offering acid-labile protection.
DCHA (Dicyclohexylamine) component:
-
Acts as a counterion to the carboxylic acid group of the protected lysine, forming a stable, crystalline salt.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for Z-Lys(Boc)-OH·DCHA.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₁N₃O₆ | [1][2] |
| Molecular Weight | 561.75 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 154-157 °C | [3] |
| Optical Rotation | [α]²⁰/D +8.2 ± 1° (c=1 in ethanol) | [3] |
| CAS Number | 2212-76-2 | [2][3] |
| Structural Identifiers | |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
| SMILES | CC(C)(C)OC(=O)NCCCC--INVALID-LINK--NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
| InChI Key | VTDLJMATIHSOTR-RSAXXLAASA-N |
| Solubility | |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Insoluble |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of Z-Lys(Boc)-OH·DCHA are crucial for its effective use in research.
Synthesis of Z-Lys(Boc)-OH·DCHA
One common synthetic approach involves the selective protection of L-lysine. A representative protocol is as follows:
-
Preparation of the Reaction Mixture: A solution of di-t-butyl dicarbonate in tetrahydrofuran (THF) is treated with benzotriazole and a catalytic amount of dimethylaminopyridine.[4]
-
Reaction with Lysine: This mixture is then slowly added to a solution of L-lysine monohydrochloride in water, maintaining a pH of 11.5 with aqueous sodium hydroxide at 0°C.[4]
-
Acidification and Extraction: After the reaction is complete, the pH is lowered to 2 with concentrated hydrochloric acid. The organic layer is separated and washed with water.[4]
-
Salt Formation and Crystallization: The organic solution is dried, and dicyclohexylamine is added. The mixture is stirred, allowing the Z-Lys(Boc)-OH·DCHA salt to precipitate.[4]
-
Purification: The resulting solid is collected by filtration, washed with a suitable solvent like isopropyl acetate, and can be further purified by recrystallization from a solvent such as methyl ethyl ketone to yield the final product.[4]
Characterization Protocols
HPLC is a standard method to assess the purity of Z-Lys(Boc)-OH·DCHA.
-
Instrumentation: An Agilent 1260 Infinity II LC System or equivalent.[5]
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase system.
-
Detection: UV detection at 214 nm and 254 nm.
-
Sample Preparation: A sample of Z-Lys(Boc)-OH·DCHA is dissolved in the initial mobile phase for injection.[5]
¹H NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Sample Preparation: A small amount of Z-Lys(Boc)-OH·DCHA is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Analysis: The resulting spectrum is analyzed for characteristic peaks corresponding to the protons of the Z group, the Boc group, the lysine backbone, and the dicyclohexylamine moiety.
Applications in Peptide Synthesis and Drug Development
Z-Lys(Boc)-OH·DCHA is a cornerstone in the synthesis of peptides due to its orthogonal protecting groups. The Z group is stable to the acidic conditions used to remove the Boc group, and the Boc group is stable during the removal of the Z group by hydrogenolysis. This orthogonality allows for the selective deprotection and modification of the α- and ε-amino groups of lysine within a peptide sequence.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Z-Lys(Boc)-OH·DCHA can be incorporated into a growing peptide chain on a solid support. The workflow below illustrates its use in Fmoc-based SPPS where a Boc-protected lysine is desired at a specific position.
References
- 1. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Z-Lys(Boc)-OH = 98.0 HPLC 2212-76-2 [sigmaaldrich.com]
- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-Lys(Boc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of peptide synthesis, the purity and stability of protected amino acid derivatives are paramount. Z-Lys(Boc)-OH, a crucial building block, is often supplied as its dicyclohexylammonium (DCHA) salt. This technical guide provides an in-depth analysis of the role of DCHA in conjunction with Z-Lys(Boc)-OH. It details the formation of the DCHA salt as a method for purification and stabilization, presents quantitative data on its physical properties compared to the free acid, and provides comprehensive experimental protocols for both the salt formation and the subsequent liberation of the free acid for use in peptide synthesis.
Introduction
Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine, commonly abbreviated as Z-Lys(Boc)-OH, is a widely used derivative in the synthesis of peptides. The two orthogonal protecting groups, benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc), allow for selective deprotection strategies essential for the stepwise assembly of complex peptide chains. However, the free acid form of Z-Lys(Boc)-OH can be challenging to purify and handle, often presenting as an oil or a low-melting solid. To overcome these challenges, it is frequently converted into its dicyclohexylammonium (DCHA) salt.
Dicyclohexylamine (DCHA) is a secondary amine that acts as an organic base.[1][2] Its primary function in this context is to react with the carboxylic acid moiety of Z-Lys(Boc)-OH to form a stable, crystalline salt. This salt formation significantly improves the handling characteristics, facilitates purification through crystallization, and enhances the shelf-life of the protected amino acid.
The Role of DCHA: Salt Formation and Its Advantages
The formation of the Z-Lys(Boc)-OH·DCHA salt is an acid-base reaction where the acidic carboxylic acid group of the lysine derivative protonates the basic nitrogen atom of dicyclohexylamine. This ionic interaction results in a salt that is typically a well-defined, crystalline solid.
The principal advantages of converting Z-Lys(Boc)-OH to its DCHA salt are:
-
Enhanced Crystallinity and Handling: The free acid of Z-Lys(Boc)-OH has a relatively low melting point and can be difficult to handle as a solid.[3] The DCHA salt, in contrast, is a high-melting, crystalline solid, which is easier to weigh and dispense accurately.[1]
-
Improved Purification: The crystalline nature of the DCHA salt allows for efficient purification through recrystallization. This process effectively removes impurities that may have formed during the synthesis of the protected amino acid.
-
Increased Stability: Salts are generally more stable than their corresponding free acids. The DCHA salt of Z-Lys(Boc)-OH is less susceptible to degradation during storage, ensuring the high purity of the starting material for peptide synthesis.[4]
Quantitative Data Presentation
The difference in physical properties between the free acid and its DCHA salt is a clear indicator of the advantages conferred by salt formation. The following table summarizes key quantitative data for Z-Lys(Boc)-OH and its DCHA salt.
| Property | Z-Lys(Boc)-OH (Free Acid) | Z-Lys(Boc)-OH·DCHA (DCHA Salt) |
| Molecular Weight | 380.44 g/mol | 561.75 g/mol [5] |
| Melting Point | 63-70 °C[3] | 154-157 °C[1] |
| Physical Form | Powder to crystal[3] | Solid/White crystals[1] |
Experimental Protocols
The utility of the DCHA salt in a research or drug development setting is dependent on efficient and reliable protocols for both its formation and the subsequent liberation of the free acid, which is the reactive species in peptide coupling reactions.
Protocol for the Formation of Z-Lys(Boc)-OH·DCHA Salt
This protocol is adapted from a documented synthesis procedure and outlines the steps to form the DCHA salt from the free acid.[6]
-
Dissolution: Dissolve the crude Z-Lys(Boc)-OH in a suitable organic solvent such as isopropyl acetate.
-
Acidification and Extraction (if necessary): If the Z-Lys(Boc)-OH is in an aqueous solution, acidify to a pH of 2 with concentrated hydrochloric acid at 0°C. Extract the product into an organic solvent like isopropyl acetate. Wash the organic layer with water.
-
Drying: Dry the organic solution over an anhydrous drying agent, such as sodium sulfate.
-
Addition of DCHA: To the clear, dry solution, add dicyclohexylamine (approximately 1 equivalent).
-
Crystallization: Stir the mixture overnight. The DCHA salt will precipitate out of the solution.
-
Isolation and Washing: Filter the resulting suspension to collect the crystalline product. Wash the solid with a non-polar solvent like isopropyl acetate to remove any residual impurities.
-
Drying: Dry the purified Z-Lys(Boc)-OH·DCHA salt under vacuum. A typical yield for this process is in the range of 60-64%.[6]
Protocol for the Conversion of Z-Lys(Boc)-OH·DCHA Salt to the Free Acid
Prior to its use in peptide synthesis, the DCHA must be removed to liberate the free carboxylic acid. Two common methods are presented below.
Method 1: Using Phosphoric Acid [4]
-
Suspension: Suspend the Z-Lys(Boc)-OH·DCHA salt in 5-10 volumes of ethyl acetate. For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).
-
Acidification: Add 10% phosphoric acid dropwise with stirring until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3. Note: Hydrochloric acid is not recommended as it can form the sparingly soluble dicyclohexylammonium chloride.
-
Phase Separation: Separate the lower aqueous phase.
-
Washing: Wash the organic phase once with 2 volumes of 10% phosphoric acid, followed by three washes with 2 volumes of water. The pH of the final aqueous wash should be ≥4.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the free Z-Lys(Boc)-OH, which may be an oil.
Method 2: Using Potassium Hydrogen Sulfate (KHSO₄) [7]
-
Dissolution: Dissolve the Z-Lys(Boc)-OH·DCHA salt in dichloromethane (DCM).
-
Extraction: Extract the DCM solution three times with an ice-cold aqueous solution of KHSO₄.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Evaporation: Evaporate the solvent under reduced pressure to obtain the free acid.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow described in this guide.
Caption: Chemical transformation of Z-Lys(Boc)-OH to its DCHA salt.
Caption: Workflow for using Z-Lys(Boc)-OH·DCHA salt in peptide synthesis.
Conclusion
The use of dicyclohexylamine to form a salt with Z-Lys(Boc)-OH is a critical and highly effective strategy in peptide chemistry. This approach addresses the practical challenges of handling, purifying, and storing the protected amino acid by converting it into a stable, crystalline solid with a significantly higher melting point. The straightforward and efficient protocols for both the formation of the DCHA salt and the subsequent liberation of the free acid make this an indispensable technique for researchers and professionals in the field of drug development and peptide synthesis, ensuring the use of high-purity building blocks for the construction of well-defined peptide sequences.
References
- 1. Z-LYS(BOC)-OH DCHA Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-LYS(BOC)-OH CAS#: 2389-60-8 [m.chemicalbook.com]
- 4. bachem.com [bachem.com]
- 5. Z-Lys(Boc)-OH.DCHA | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
An In-depth Technical Guide to Benzyloxycarbonyl (Cbz) Protecting Group Chemistry for Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Controlled Peptide Synthesis
The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized the field of peptide chemistry.[1][2] It was the first widely adopted, reversible Nα-protecting group, enabling the stepwise and controlled synthesis of peptides with defined sequences for the first time.[3] Lysine, with its two primary amino groups (α-amino and ε-amino), presents a unique challenge in peptide synthesis, necessitating a robust and orthogonal protection strategy to prevent unwanted side reactions and polymerization.[1] The Cbz group serves as an essential tool for temporarily masking the nucleophilic ε-amino group of lysine, directing peptide bond formation to the α-amino position.
The Cbz group's utility stems from its remarkable stability across a range of conditions, including those used for peptide coupling and for the removal of other protecting groups like the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][4] Its selective removal under mild catalytic hydrogenation conditions makes it a cornerstone of orthogonal protection strategies in both solution-phase and solid-phase peptide synthesis (SPPS).[5][6]
Protection of Lysine: Introduction of the Cbz Group
The standard method for introducing the Cbz group onto the ε-amino group of lysine involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[7][8][9] In this nucleophilic acyl substitution, the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[1] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the protected product.[2][10]
Key Reaction Parameters and Quantitative Data
The efficiency of Cbz protection is influenced by the choice of base, solvent, and temperature. Maintaining the pH between 8 and 10 is critical; lower pH can lead to Cbz-Cl decomposition, while higher pH increases the risk of amino acid racemization.[11]
| Reagent | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Benzyl Chloroformate (Cbz-Cl) | Sodium Hydroxide (NaOH) | Water / Organic Co-solvent | 0 - 5 | 2 - 4 | >90 | [1] |
| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | THF / Water | 0 - Room Temp. | 20 | 90 | [7] |
| Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate (Na₂CO₃) | Water | 0 - Room Temp. | 2 - 4 | High | [2] |
| Benzyl Chloroformate (Cbz-Cl) | Triethylamine (TEA) | Dichloromethane (DCM) | -5 - 5 | ~1 | 60 - 80 | [12] |
Experimental Protocol: Synthesis of Nε-Cbz-L-lysine
This protocol is adapted from established Schotten-Baumann procedures for amino acid protection.[1][2]
Materials:
-
L-lysine monohydrochloride
-
Sodium hydroxide (or Sodium Carbonate)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve L-lysine monohydrochloride (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1 M solution) in a reaction vessel. Cool the solution in an ice bath to 0-5 °C.[1]
-
Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Maintain the pH between 9 and 10 by the concurrent dropwise addition of sodium hydroxide solution as needed.[1][11]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[2]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[1]
-
Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of approximately 4-5 with 1 M HCl. The desired Nε-Cbz-L-lysine will precipitate out of the solution.[1]
-
Isolation and Purification: Collect the crude product by filtration and wash it with cold water.[1] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white powder.
Deprotection of Cbz-Lysine: Regenerating the Amine
The removal of the Cbz group is most commonly and efficiently achieved by catalytic hydrogenation (hydrogenolysis).[7][13] This mild method cleaves the benzylic C-O bond, releasing the free amine along with toluene and carbon dioxide as benign byproducts.[14]
Deprotection Methods and Quantitative Data
Several methods exist for Cbz deprotection, providing flexibility for substrates with varying sensitivities. Catalytic hydrogenation and transfer hydrogenation are the most prevalent. Strong acid cleavage is a viable, albeit harsher, alternative.[6][15]
| Method | Reagent / Catalyst | Hydrogen Source | Solvent | Conditions | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | H₂ gas (1 atm) | Methanol (MeOH) or Ethanol (EtOH) | Room Temp., 2-16 h | >95 | [13][15] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate (HCOONH₄) | MeOH or DMF | Room Temp., 1-2 h | Quantitative | |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid (HCOOH) | MeOH or EtOH | Room Temp. | High | [13] |
| Acidolysis | 33% Hydrobromic Acid (HBr) in Acetic Acid (AcOH) | N/A | Acetic Acid (AcOH) | Room Temp., 2-16 h | Effective | [15] |
| Acidolysis | Isopropanol Hydrochloride (IPA·HCl) | N/A | IPA | 65-75 °C, 4 h | Effective | [16] |
| Reductive Deprotection | Nickel Boride (NiCl₂·6H₂O / NaBH₄) | In situ H₂ | Methanol (MeOH) | Ambient Temp. | High (88-95) | [17] |
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation
This protocol describes a standard procedure for hydrogenolysis using palladium on carbon.[2][13]
Materials:
-
Nε-Cbz-L-lysine derivative
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or membrane filter for filtration
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected lysine derivative (1.0 equivalent) in methanol.[2]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.[2][15]
-
Hydrogenation: Seal the reaction vessel. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure the atmosphere is fully replaced with hydrogen.[13]
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm, e.g., from a balloon) at room temperature.[2] Monitor the reaction's progress by TLC until the starting material is completely consumed.
-
Filtration: Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove all hydrogen gas.[13] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete product recovery.[14]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected lysine derivative. The crude product can be used directly or purified further if necessary.[13]
Orthogonality and Strategic Application
The concept of orthogonality is central to complex, multi-step syntheses like SPPS.[5] An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions without affecting others.[18] The Cbz group is a key component of this strategy.
-
Cbz Group: Removed by hydrogenolysis. Stable to mild acid and base.[4]
-
Boc Group: Removed by moderate to strong acid (e.g., Trifluoroacetic Acid - TFA). Stable to hydrogenolysis and base.[4][19]
-
Fmoc Group: Removed by base (e.g., 20% piperidine in DMF). Stable to hydrogenolysis and acid.[4]
This mutual exclusivity allows for precise control. For example, in an Fmoc-based SPPS, an Nε-Cbz-lysine can be incorporated into the peptide chain. The Fmoc groups are removed at each cycle with piperidine, leaving the Cbz group intact. At the end of the synthesis, the Cbz group can be selectively removed via hydrogenation to allow for side-chain modification, or it can be removed along with other side-chain protecting groups during the final acid cleavage step, depending on the overall strategy.[5][18]
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams created using Graphviz illustrate the core transformations and strategic relationships in Cbz-lysine chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Preparation of N6-CBZ-L-lysine [cds-bsx.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tdcommons.org [tdcommons.org]
- 17. researchgate.net [researchgate.net]
- 18. biosynth.com [biosynth.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Tert-butoxycarbonyl (Boc) Protection of the Lysine Side Chain
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern chemical synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Among these, the tert-butoxycarbonyl (Boc) group stands out for its widespread application in protecting amine functionalities. This technical guide provides a comprehensive overview of the theory, application, and practical methodologies associated with the Boc protection of the lysine side chain's ε-amino group (Nε). Lysine's nucleophilic side chain necessitates robust protection to prevent unwanted side reactions, such as peptide chain branching, during synthetic procedures.[1] The Boc group's stability under a range of conditions and its facile, acid-labile removal make it an indispensable tool for chemists.[2][3]
This document details the reaction mechanisms, orthogonal protection strategies, experimental protocols, and quantitative performance data, offering a practical resource for professionals in the field.
Core Principles of Boc Protection
The Boc group is introduced to an amine, such as the ε-amino group of lysine, typically using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4][5] This reaction, often performed under basic conditions, converts the reactive primary amine into a carbamate, rendering it significantly less nucleophilic.[4] This protection is crucial in multi-step syntheses, like Solid-Phase Peptide Synthesis (SPPS), where sequential reactions are required.[6]
The key advantages of the Boc group include:
-
Stability: It is resistant to basic conditions, nucleophiles, and catalytic hydrogenation, allowing for selective reactions at other sites of a molecule.[3][4]
-
Orthogonality: Its acid-labile nature makes it orthogonal to other protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable Benzyloxycarbonyl (Cbz or Z) group.[7][8] This orthogonality is fundamental to complex synthetic strategies.[8]
-
Clean Deprotection: Removal of the Boc group with acid yields the free amine, carbon dioxide, and a stable tert-butyl cation, which are easily removed.[2][4]
Caption: General reaction for the protection of the lysine ε-amino group using Boc anhydride.
Boc Protection in Peptide Synthesis Strategies
The choice of protecting group strategy is critical in peptide synthesis. The Boc group is integral to two primary approaches: Boc/Bzl SPPS and the more contemporary Fmoc/tBu SPPS.
-
Boc/Bzl Strategy: In this classic approach, the α-amino group is protected by a Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[9] Side-chain protecting groups, including that on lysine (often 2-Chlorobenzyloxycarbonyl, 2-Cl-Z), are benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage from the resin.[9][10]
-
Fmoc/tBu Strategy: This is the most widely used method today due to its milder reaction conditions.[6] The α-amino group is protected by the base-labile Fmoc group. The lysine side chain is protected by the acid-labile Boc group.[6][11] The Nε-Boc group remains stable during the repeated Fmoc deprotection cycles with piperidine but is removed during the final cleavage from the solid support using a strong acid like TFA.[6][11] The derivative Fmoc-Lys(Boc)-OH is a standard and essential building block for this methodology.[12][13]
Caption: Orthogonal protection in Fmoc/tBu SPPS using Fmoc-Lys(Boc)-OH.
Quantitative Data Summary
The efficiency of protection and deprotection reactions is critical for overall yield and purity. The following tables summarize quantitative data for key processes involving Boc-protected lysine.
Table 1: Synthesis of Boc-Protected Lysine Derivatives
| Product | Starting Material(s) | Reagent(s) | Solvent(s) | Typical Yield | Reference(s) |
|---|---|---|---|---|---|
| Boc-Lys(Boc)-OH | L-Lysine·HCl | Di-tert-butyl dicarbonate, NaOH | 1,4-Dioxane / Water | ~100% | [14] |
| Fmoc-Lys(Boc)-OH | H-Lys(Boc)-OH | Fmoc-OSu, Na₂CO₃ | Acetone / Water | High |[15][16] |
Table 2: Common Conditions for Nε-Boc Deprotection
| Reagent(s) | Solvent | Typical Time | Efficacy | Notes | Reference(s) |
|---|---|---|---|---|---|
| 25-50% TFA | Dichloromethane (DCM) | 30 min - 2 hr | >99% | Most common method; scavengers (e.g., TIS) recommended. | [2][11] |
| 4 M HCl | 1,4-Dioxane | 1 - 4 hr | >95% | Useful alternative to TFA. | [2] |
| Trimethylsilyl iodide (TMSI) | Acetonitrile | < 1 hr | High | Mild conditions, useful for sensitive substrates. |[5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH) [14]
This protocol describes the complete protection of both amino groups of L-lysine.
-
Materials:
-
L-lysine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
4 M Potassium bisulfate (KHSO₄) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve L-lysine hydrochloride (e.g., 2.0 g) in a 1:1 (v/v) mixture of 1,4-dioxane and water (50 mL).[14]
-
Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution while stirring.[14]
-
Dissolve di-tert-butyl dicarbonate (e.g., 6.0 g) in 1,4-dioxane (20 mL) and add it to the lysine solution.[14]
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon reaction completion (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidify the remaining aqueous solution to a pH of 1-2 by adding 4 M KHSO₄ solution.[14]
-
Extract the acidified solution twice with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless liquid or white solid.[14]
-
Protocol 2: Acid-Catalyzed Deprotection of the Nε-Boc Group [2]
This protocol details the standard method for removing the Boc group from a lysine side chain using Trifluoroacetic Acid (TFA).
-
Materials:
-
Boc-protected lysine-containing substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS), 2-5%)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask.[2]
-
If the substrate contains other acid-sensitive groups (e.g., Trp, Met), add a scavenger such as TIS (2-5% v/v) to the solution to trap the liberated tert-butyl cations.[2]
-
Prepare a deprotection solution of 25-50% TFA in DCM and add it to the flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30 minutes to 2 hours.[2]
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Add cold diethyl ether to the residue and triturate to precipitate the deprotected amine as its TFA salt.[2]
-
Filter the precipitate, wash with additional cold diethyl ether, and dry under vacuum.
-
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
Applications in Drug Development and Research
The use of Boc-protected lysine extends beyond standard peptide synthesis into various areas of drug development and biomedical research.
-
Peptide-Drug Conjugates (PDCs): The orthogonal nature of Fmoc-Lys(Boc)-OH allows for the completion of a peptide sequence, followed by the selective deprotection of the lysine side chain while the peptide is still on the resin. This exposed amine serves as a specific handle for conjugating cytotoxic drugs, imaging agents, or other molecules.[7][17]
-
Branched and Cyclic Peptides: The Nε-amino group of lysine is a common branching point for creating multivalent peptides or for cyclization, strategies often used to enhance peptide stability and bioactivity.[13][18] The selective deprotection of a Boc-protected lysine side chain is a key step in these synthetic routes.[18]
-
PEGylation: Site-specific PEGylation of peptides, a technique to improve pharmacokinetic properties, can be achieved by incorporating a lysine residue and conjugating a PEG chain to its side chain.[19] Using derivatives like N-Boc-N'-(mPEG)-L-Lysine-OH allows for the direct incorporation of PEGylated lysine during SPPS.[19]
-
Synthesis of Modified Peptides: The Boc group on lysine provides an orthogonal handle for site-specific modifications such as acetylation or methylation, which are important in studying histone modifications and epigenetics.[12]
Conclusion
The tert-butoxycarbonyl group is a versatile and robust tool for the protection of the lysine side chain. Its stability to a wide range of reagents, coupled with its clean and efficient removal under acidic conditions, makes it a cornerstone of modern synthetic chemistry. Its role in orthogonal protection schemes, particularly in Fmoc-based solid-phase peptide synthesis, has been critical to the advancement of peptide chemistry, enabling the routine synthesis of complex peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher or professional working in the field of peptide and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 15. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 16. guidechem.com [guidechem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Purification of Z-Lys(Boc)-OH.DCHA
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine dicyclohexylamine salt (Z-Lys(Boc)-OH.DCHA), a critical building block in solid-phase peptide synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Compound Overview
This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] The dicyclohexylamine (DCHA) salt form enhances the compound's stability and improves its handling characteristics, making it a preferred reagent in peptide synthesis.[1]
Chemical Structure:
-
Z-Lys(Boc)-OH: Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine
-
DCHA: Dicyclohexylamine
-
This compound: The salt formed between the two.
Molecular Formula: C₃₁H₅₁N₃O₆[2][3][4]
Molecular Weight: 561.75 g/mol [3][4]
CAS Number: 2212-76-2[3][4][5][6]
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and efficient method involves the selective protection of the amino groups of L-lysine. One well-documented procedure utilizes a copper(II) complex to temporarily shield the α-amino and carboxyl groups, allowing for the specific Boc protection of the ε-amino group, followed by Z protection of the α-amino group.
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process following the formation of the lysine copper complex: first, the introduction of the Boc group onto the ε-amino group, and second, the benzyloxycarbonylation of the α-amino group. The final step involves the formation of the DCHA salt for improved stability and purification.
Caption: Synthesis pathway of this compound.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound, adapted from established literature.[7]
Materials:
-
Nε-tert-butoxycarbonyl-L-lysine copper(II) complex ([Lys(Boc)]₂Cu)
-
Acetone
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
8-Quinolinol
-
N-hydroxysuccinimide
-
Benzyl chloroformate
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Dicyclohexylamine (DCHA)
Procedure:
-
Preparation of Reaction Mixture 1: A suspension of [Lys(Boc)]₂Cu (55.4 g, 0.10 mol) in acetone (0.2 L) and 10% aqueous Na₂CO₃ solution (0.4 L) is stirred intensively. To this suspension, 8-quinolinol (29.9 g, 0.206 mol) is added. The resulting mixture is stirred for 1 hour.
-
Preparation of Reaction Mixture 2: In a separate vessel, N-hydroxysuccinimide (25.3 g, 0.220 mol) is dissolved in water (0.125 L). Na₂CO₃ (11.7 g, 0.110 mol) is added, followed by acetone (0.1 L). Benzyl chloroformate (96% purity, 30 ml, 0.200 mol) is then added dropwise, and the mixture is left to stand for 30 minutes with occasional stirring.
-
Reaction: Reaction mixture 2 is poured into the stirred reaction mixture 1. After 1 hour, the precipitate is filtered off and washed with water.
-
Extraction: The filtrate is acidified with 1M HCl under stirring to a pH of 2 and then extracted with ethyl acetate (0.8 L).
-
Salt Formation: The organic phase is washed with water, dried, and then treated with DCHA (40 ml, 0.200 mol).
-
Isolation: The resulting suspension is filtered, and the solid product is washed with isopropyl acetate and dried to yield this compound.
Purification
Purification of this compound is crucial to ensure its suitability for peptide synthesis. The formation of the DCHA salt itself is a key purification step, as it facilitates the crystallization and isolation of the product from impurities. Further purification can be achieved by recrystallization.
Purification Workflow
The general workflow for the purification of this compound involves the initial isolation of the crude product followed by recrystallization to achieve high purity.
Caption: Purification workflow for this compound.
Recrystallization Protocol
The following is a representative protocol for the recrystallization of this compound.[8]
Materials:
-
Crude this compound
-
Methyl ethyl ketone (MEK)
Procedure:
-
The crude this compound is dissolved in a minimal amount of hot methyl ethyl ketone.
-
The solution is allowed to cool slowly to room temperature to induce crystallization.
-
For complete precipitation, the mixture can be further cooled in an ice bath.
-
The crystalline solid is collected by filtration.
-
The crystals are washed with a small amount of cold methyl ethyl ketone to remove any remaining impurities.
-
The purified this compound is dried under vacuum.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₁N₃O₆ | [2][3][4] |
| Molecular Weight | 561.75 g/mol | [3][4] |
| CAS Number | 2212-76-2 | [3][4][5][6] |
| Melting Point | 156-157 °C | [6] |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C | [6] |
Table 2: Synthesis and Purification Data
| Parameter | Value | Reference |
| Overall Yield | 64% | [8] |
| Purity (after recrystallization) | 94.5% (HPLC) | [8] |
| Purity (alternative method) | 99.9% (HPLC) | [7] |
Conclusion
The synthesis and purification of this compound are well-established processes that are vital for the provision of high-quality building blocks for peptide synthesis. The use of the DCHA salt form significantly aids in the purification and handling of this orthogonally protected lysine derivative. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field. Adherence to these detailed methodologies is essential for obtaining a product of high purity, which is a prerequisite for the successful synthesis of complex peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Z-LYS(BOC)-OH DCHA | 2212-76-2 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. echemi.com [echemi.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
Z-Lys(Boc)-OH.DCHA molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and quality control protocols for Nα-Z-Nε-Boc-L-lysine dicyclohexylammonium salt (Z-Lys(Boc)-OH.DCHA). This reagent is a critical building block in peptide synthesis, particularly in strategies requiring orthogonal protection.
Core Data Presentation
The molecular characteristics of this compound and its constituent components are summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Z-Lys(Boc)-OH | C19H28N2O6 | 380.44[1][2] |
| Dicyclohexylamine (DCHA) | C12H23N | 181.32[3] |
| This compound Salt | C31H51N3O6 | 561.8 [4] |
Role in Peptide Synthesis: An Orthogonal Protection Strategy
This compound is an amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the epsilon-amino group of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling properties.
In the context of Solid-Phase Peptide Synthesis (SPPS), the Z-group is not labile to the standard conditions used for the removal of the temporary Nα-Fmoc protecting group (piperidine treatment). This stability makes Z-protected amino acids valuable for orthogonal protection schemes . In such a scheme, the Z-group can be selectively removed under specific conditions that do not affect other protecting groups, such as the acid-labile Boc and t-butyl groups used for side-chain protection in standard Fmoc-SPPS. This allows for site-specific modifications of the peptide chain while it is still attached to the solid support, such as the formation of cyclic peptides or the introduction of labels.
The primary method for the removal of the Z-group is catalytic transfer hydrogenation .
Experimental Protocols
Incorporation of Z-Lys(Boc)-OH into a Peptide Sequence via SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The incorporation of Z-Lys(Boc)-OH is similar to the coupling of any other protected amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation of Z-Lys(Boc)-OH:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).
-
Allow the activation to proceed for a few minutes.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the activated Z-Lys(Boc)-OH solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the complete consumption of the free amine. A negative result (yellow beads) indicates a successful coupling.
On-Resin Deprotection of the Z-Group via Catalytic Transfer Hydrogenation
This protocol outlines the selective removal of the Nα-Z-group from the resin-bound peptide.
Materials:
-
Z-protected peptide-resin
-
Palladium catalyst (e.g., 10% Pd/C)
-
Hydrogen donor (e.g., formic acid or ammonium formate)
-
Solvent (e.g., DMF or a mixture of DMF/DCM)
Procedure:
-
Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent system.
-
Reaction Setup:
-
To the resin suspension, add the hydrogen donor (e.g., a significant excess of formic acid).
-
Carefully add the palladium catalyst. The reaction vessel should be equipped with a means of agitation (e.g., shaker or nitrogen bubbling).
-
-
Deprotection:
-
Allow the reaction to proceed at room temperature with continuous agitation for several hours (typically 2-24 hours). The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
-
-
Catalyst Removal:
-
Once the deprotection is complete, thoroughly wash the resin with the reaction solvent to remove the palladium catalyst. This may require numerous washes.
-
-
Final Washing: Wash the resin with DMF and then with a solvent suitable for the next synthetic step (e.g., DCM for subsequent coupling).
Quality Control of this compound
a) High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the this compound raw material.
-
Column: Alltech Alltima, C18, 5 µm, 150 x 4.6 mm[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 210 nm[5]
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
b) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Purpose: To confirm the chemical structure of Z-Lys(Boc)-OH.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent.
-
Expected Chemical Shifts (for Z-Lys(Boc)-OH portion):
-
~7.3 ppm: Aromatic protons of the benzyl group (5H, multiplet).
-
~5.1 ppm: Methylene protons of the benzyl group (2H, singlet).
-
~4.2 ppm: Alpha-proton of the lysine backbone (1H, multiplet).
-
~3.0 ppm: Methylene protons adjacent to the epsilon-amino group (2H, multiplet).
-
~1.8-1.3 ppm: Methylene protons of the lysine side chain (6H, multiplets).
-
~1.4 ppm: Methyl protons of the Boc group (9H, singlet).
-
Mandatory Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Workflow for Orthogonal Deprotection of a Z-Group on Resin.
References
Navigating the Solubility of Z-Lys(Boc)-OH.DCHA: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine dicyclohexylamine salt (Z-Lys(Boc)-OH.DCHA), a critical reagent in peptide synthesis and drug development. This guide provides a qualitative solubility overview, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility screening.
Introduction
Qualitative Solubility Profile
Based on the chemical structure of this compound and general principles of protected amino acid solubility, a qualitative assessment of its solubility in common laboratory solvents can be inferred. The presence of the bulky, nonpolar Boc and Z protecting groups, along with the dicyclohexylamine counterion, renders the molecule largely hydrophobic.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are excellent at solvating large, protected amino acids and peptides. They are commonly used in peptide synthesis, indicating good solubility of starting materials like this compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving many organic compounds, including protected amino acids. DCM is a common solvent for coupling reactions in peptide synthesis. |
| Alcohols | Methanol, Ethanol | Moderate | The polarity of the hydroxyl group can interact with the polar parts of the molecule, but the overall hydrophobicity may limit high solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents are generally less polar than the aforementioned and may not be as effective at solvating the DCHA salt. |
| Nonpolar | Hexanes, Toluene | Very Low | The ionic nature of the dicyclohexylammonium carboxylate salt and the polarity of the carbamate and carboxylic acid groups make it unlikely to be soluble in nonpolar solvents. |
| Aqueous | Water | Insoluble | The large hydrophobic protecting groups and the organic counterion prevent dissolution in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the saturation concentration of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Key Considerations
-
Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately recorded temperature throughout the experiment.
-
Solvent Purity: The presence of impurities in the solvent can affect the solubility of the compound. Use high-purity solvents.
-
Solid State of the Compound: Ensure that the crystalline form of this compound does not change during the experiment, as different polymorphs can have different solubilities.
-
Equilibration Time: It is essential to allow sufficient time for the system to reach equilibrium.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of factors influencing solubility and its application.
Conclusion
While a definitive, publicly available quantitative dataset for the solubility of this compound is elusive, this guide provides researchers with the necessary tools to understand and determine its solubility profile. By combining the qualitative assessment with the detailed experimental protocol, scientists and drug development professionals can generate the critical data needed to effectively utilize this important reagent in their synthetic endeavors. The provided workflows offer a clear and logical path for conducting these essential experiments.
The Guardian and the Ephemeral Shield: A Technical Guide to the Z and Boc Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and the development of complex pharmaceuticals, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of tools available to the modern chemist, the benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc) protecting groups stand out as venerable and versatile guardians of the amine functional group. This technical guide provides an in-depth exploration of the core mechanisms of these two critical protecting groups, complete with detailed experimental protocols, quantitative data for comparison, and visualizations to illuminate their chemical logic.
The Core Principle: Carbamate Protection
Both the Z and Boc groups protect amines by converting them into significantly less nucleophilic and basic carbamates.[1] This transformation is crucial in multi-step syntheses to prevent unwanted side reactions at the amine nitrogen. The choice between these two stalwart protectors often hinges on their distinct deprotection strategies, a concept known as orthogonality, which allows for the selective removal of one protecting group in the presence of another.[2]
The Benzyloxycarbonyl (Z or Cbz) Group: The Enduring Guardian
Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl group revolutionized peptide synthesis.[3] Its enduring popularity stems from its remarkable stability across a wide range of reaction conditions and its unique removal by catalytic hydrogenolysis.[4]
Mechanism of Z Group Protection
The introduction of the Z group is typically achieved through the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4][5]
Mechanism of Z Group Deprotection
The hallmark of the Z group is its cleavage under mild, neutral conditions via catalytic hydrogenolysis. This method offers excellent orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3][4] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This generates an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[4]
Alternatively, strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Z group. This method is useful when the substrate contains functional groups sensitive to hydrogenation. The mechanism involves protonation of the carbamate oxygen followed by either an SN1 or SN2 reaction at the benzylic carbon.[4]
The tert-Butoxycarbonyl (Boc) Group: The Ephemeral Shield
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its facile removal under mild acidic conditions.[6] Its stability in basic, nucleophilic, and reductive environments makes it an excellent orthogonal partner to the Z group.[2]
Mechanism of Boc Group Protection
The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O). The reaction can be performed with or without a base. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then acts as a base to deprotonate the newly formed carbamate.[5]
Mechanism of Boc Group Deprotection
The Boc group is readily cleaved under acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The mechanism begins with the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine as an ammonium salt.[7] Kinetic studies have shown that the rate of Boc deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl.[8]
A potential complication of Boc deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or methionine. To mitigate this, "scavengers" like triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the carbocation.[7]
Quantitative Data and Experimental Protocols
The efficiency of protection and deprotection reactions is paramount in synthetic chemistry. The following tables summarize representative quantitative data for these transformations.
Z (Cbz) Group: Protection and Deprotection Data
Table 1: Representative Yields for Z (Cbz) Protection of Various Amines [9]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |
Table 2: Comparison of Z (Cbz) Deprotection Methods and Yields [9]
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 |
Boc Group: Protection and Deprotection Data
Table 3: Representative Yields for Boc Protection of Various Amines [10]
| Amine Substrate | Reagents and Conditions | Time (min) | Yield (%) |
| Aniline | (Boc)₂O, Water/Acetone (9.5:0.5), rt | 10 | 95 |
| Benzylamine | (Boc)₂O, Water/Acetone (9.5:0.5), rt | 8 | 98 |
| Pyrrolidine | (Boc)₂O, Water/Acetone (9.5:0.5), rt | 12 | 96 |
| Glycine methyl ester | (Boc)₂O, Water/Acetone (9.5:0.5), rt | 10 | 94 |
Table 4: Boc Deprotection Conditions and Reaction Times [11]
| Substrate (SM) | Reagents and Conditions | Time |
| Generic Boc-protected amine | TFA (1 mL) in DCM (1 mL) | 2 h |
| Generic Boc-protected amine | 25% TFA in DCM, rt | 2 h |
| Substituted indole | TFA (23.0 mL) in DCM (120 mL), rt | 18 h |
| Substituted amine | TFA (1 mL) in DCM (5 mL), rt | 1 h |
Detailed Experimental Protocols
Precise and reproducible experimental procedures are critical for successful synthesis.
Z (Cbz) Protection of an Amino Acid[9]
Workflow:
Methodology:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Z (Cbz) Deprotection by Catalytic Hydrogenolysis[9]
Workflow:
Methodology:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Boc Protection of a Primary Amine[5]
Workflow:
Methodology:
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF and stir at room temperature for 5 minutes.
-
Reaction: Cool the mixture to 0°C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion.
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Work-up: Upon completion (monitored by TLC), extract the product with an appropriate organic solvent.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the residue can be purified by column chromatography if necessary.
Boc Deprotection using Trifluoroacetic Acid (TFA)[7]
Workflow:
Methodology:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The crude product can be purified by column chromatography, crystallization, or distillation as required.
Conclusion: A Strategic Choice
Both the Z (Cbz) and Boc protecting groups are indispensable tools in the arsenal of the synthetic chemist. The Z group, with its robust stability and unique hydrogenolytic cleavage, offers a classic and reliable strategy, particularly in solution-phase peptide synthesis.[3] The Boc group, characterized by its ease of use and mild acid lability, is a workhorse in a vast array of synthetic applications.[2] The choice between these two, and indeed among the broader family of amine protecting groups, is a strategic decision dictated by the specific demands of the synthetic route, including the presence of other functional groups and the need for orthogonal deprotection schemes. A thorough understanding of their mechanisms, as detailed in this guide, empowers researchers, scientists, and drug development professionals to make informed decisions that pave the way for successful and efficient synthesis.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
An In-depth Technical Guide to Z-Lys(Boc)-OH.DCHA (CAS 2212-76-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Z-Nε-Boc-L-lysine dicyclohexylamine salt, commonly referred to as Z-Lys(Boc)-OH.DCHA, is a pivotal protected amino acid derivative indispensable in the field of peptide chemistry and drug development. Its unique orthogonal protecting group strategy, employing the benzyloxycarbonyl (Z) group for the α-amino function and the tert-butyloxycarbonyl (Boc) group for the ε-amino function of the lysine side chain, offers synthetic chemists remarkable flexibility and control in the construction of complex peptide sequences. The dicyclohexylamine (DCHA) salt form enhances the compound's crystallinity, stability, and handling properties, making it a preferred building block in both solution-phase and solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications, with a focus on its role in the development of therapeutic peptides.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. The presence of the DCHA salt improves its stability and ease of handling compared to the free acid form.[1] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2212-76-2 | [2] |
| Molecular Formula | C₃₁H₅₁N₃O₆ | [2] |
| Molecular Weight | 561.75 g/mol | [3] |
| Melting Point | 154-157 °C | |
| Optical Activity [α]20/D | +8.2±1° (c = 1% in ethanol) | |
| Purity (HPLC) | ≥98.0% | |
| Storage Temperature | 2-8°C |
Synthesis and Purification
The synthesis of this compound is a critical process for ensuring high purity and yield for subsequent peptide synthesis. Several synthetic routes have been reported, with a common strategy involving the selective protection of the lysine amino groups.
Experimental Protocol: One-Pot Synthesis
This method provides an efficient route to this compound starting from the copper(II) complex of Nε-Boc-L-lysine.
Materials:
-
[Lys(Boc)]₂Cu
-
8-Quinolinol
-
Acetone
-
10% aqueous Na₂CO₃ solution
-
N-hydroxysuccinimide (NHS)
-
Benzyl chloroformate (Z-Cl)
-
Dicyclohexylamine (DCHA)
-
Ethyl acetate
-
1M HCl
Procedure:
-
To a vigorously stirred suspension of [Lys(Boc)]₂Cu (0.10 mol) in acetone (200 mL) and 10% aqueous Na₂CO₃ solution (400 mL), add 8-quinolinol (0.206 mol). Stir for 1 hour. This is designated as "reaction mixture 1".
-
In a separate vessel, dissolve N-hydroxysuccinimide (0.220 mol) in water (125 mL). Add Na₂CO₃ (0.110 mol) followed by acetone (100 mL).
-
To this second mixture, add benzyl chloroformate (0.200 mol) dropwise and let it stand for 30 minutes with occasional stirring. This is "reaction mixture 2".
-
Pour reaction mixture 2 into the stirred reaction mixture 1.
-
After 1 hour, filter off the precipitate and wash it with water.
-
Acidify the filtrate with 1M HCl to a pH of 2 with stirring and extract with ethyl acetate (800 mL).
-
Wash the organic phase with water, dry it over anhydrous sodium sulfate, and then add DCHA (0.200 mol).
-
The DCHA salt of Z-Lys(Boc)-OH will precipitate. The precipitate can be collected by filtration and dried.
Experimental Protocol: Purification by Recrystallization
For achieving high purity, the DCHA salt can be recrystallized.
Materials:
-
Crude this compound
-
Methyl ethyl ketone
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methyl ethyl ketone.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold methyl ethyl ketone, and dry them under vacuum.
Applications in Drug Development
The orthogonal protection scheme of this compound makes it a valuable reagent in the synthesis of complex and bioactive peptides. The Z group is typically removed by hydrogenolysis, while the Boc group is labile to acid. This allows for selective deprotection and modification of the lysine side chain, which is crucial for creating branched peptides, attaching labels, or conjugating drugs.
Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively used in the Boc/Bzl strategy of SPPS. In this approach, the Boc group serves as the temporary Nα-protecting group, which is removed at each cycle with an acid such as trifluoroacetic acid (TFA). The Z group on the lysine side chain, along with other benzyl-based side-chain protecting groups, remains intact until the final cleavage from the resin with a strong acid like hydrofluoric acid (HF).
Synthesis of Bioactive Peptides
This compound has been instrumental in the synthesis of various therapeutic peptides.
-
Thymosin β4: This 43-amino acid peptide plays a crucial role in wound healing, angiogenesis, and reducing inflammation. The solid-phase synthesis of thymosin β4 utilizes protected amino acids, including a lysine derivative, to construct the peptide chain.[4]
-
Thrombin Inhibitors: These are anticoagulant drugs that act by directly inhibiting the enzyme thrombin. Z-Lys(Boc)-OH can serve as a key intermediate in the synthesis of peptide-based thrombin inhibitors, where the lysine residue is often crucial for binding to the target enzyme.[5]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of this compound.
| Analytical Method | Typical Parameters and Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the Boc group (singlet around 1.4 ppm), the Z group (multiplet around 7.3 ppm for the aromatic protons and a singlet around 5.1 ppm for the benzylic protons), the lysine backbone, and the dicyclohexylamine moiety. The integration of these peaks should correspond to the number of protons in each group. |
| ¹³C NMR | The spectrum will display resonances for the carbonyl carbons of the Boc and Z protecting groups, the aromatic carbons of the Z group, and the aliphatic carbons of the lysine and dicyclohexylamine structures. |
| HPLC | A reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water (often with 0.1% TFA) is typically used. The main peak should have a purity of ≥98.0%. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the Z-Lys(Boc)-OH free acid and the dicyclohexylamine counterion. |
Safety and Handling
This compound is stable under recommended storage conditions (2-8°C). However, as with all chemical reagents, appropriate safety precautions should be taken.
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat.[6] |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[6] |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[6] |
| In case of contact | Eyes: Rinse with plenty of water. Skin: Wash off with soap and plenty of water.[6] |
| Disposal | Dispose of in accordance with local, state, and federal regulations.[7] |
Conclusion
This compound is a cornerstone building block for modern peptide synthesis, enabling the creation of complex and therapeutically relevant peptides. Its well-defined chemical properties, established synthetic routes, and versatile applications in drug discovery workflows underscore its importance for researchers and scientists in both academic and industrial settings. The detailed protocols and data presented in this guide are intended to support the effective and safe use of this essential reagent in advancing peptide-based therapeutics.
References
- 1. Solid-phase synthesis of thymosin beta 4: chemical and biological characterization of the synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Z-LYS(BOC)-OH DCHA | 2212-76-2 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Orthogonal Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the precise assembly of amino acids into complex chains is paramount for the development of novel therapeutics, research tools, and biomaterials. The success of Solid-Phase Peptide Synthesis (SPPS), the dominant methodology in this field, hinges on a strategic chemical principle known as orthogonal protection . This guide provides a comprehensive exploration of this core concept, offering a detailed overview of protecting group strategies, quantitative data on their stability and cleavage, and step-by-step experimental protocols to empower researchers in their synthetic endeavors.
The Core Principle of Orthogonality
At its heart, orthogonal protection is a strategy that employs multiple classes of protecting groups within a single synthetic scheme.[1] Each class of protecting group is selectively removable under a specific set of chemical conditions that do not affect the other classes.[] This chemical selectivity is the cornerstone of controlled, stepwise peptide chain elongation, preventing unwanted side reactions at the various reactive functional groups present in amino acids.
In a typical SPPS workflow, protecting groups can be categorized as follows:
-
Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to permit the coupling of the next amino acid.
-
Permanent Protecting Groups: These mask the reactive side chains of trifunctional amino acids and are designed to remain intact throughout the entire synthesis, only to be cleaved during the final step of releasing the peptide from the solid support.
-
Semi-permanent (or Auxiliary) Protecting Groups: These are employed for specific modifications, such as the creation of cyclic peptides or branched structures. They can be selectively removed at a desired stage of the synthesis without affecting either the temporary or permanent protecting groups.
Major Orthogonal Strategies in SPPS
Two primary orthogonal protection strategies have dominated the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy .
The Fmoc/tBu Strategy: A Truly Orthogonal Approach
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern peptide synthesis.[3][4] It represents a truly orthogonal system where the temporary Nα-Fmoc group is labile to basic conditions (typically piperidine), while the permanent side-chain protecting groups (often tBu-based) are labile to acidic conditions (typically trifluoroacetic acid, TFA).[4][5] This clear distinction in deprotection chemistry allows for high fidelity and versatility in peptide synthesis.[6]
The Boc/Bzl Strategy: A Classic Approach Based on Graded Lability
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the older of the two major approaches. It relies on a principle of graded acid lability. The temporary Nα-Boc group is removed with a moderate acid (e.g., TFA), while the more robust benzyl-based side-chain protecting groups require a much stronger acid (e.g., hydrofluoric acid, HF) for their removal.[][7] While not strictly orthogonal in the same way as the Fmoc/tBu strategy, the significant difference in the required acid strength allows for selective deprotection.[5]
Quantitative Data on Protecting Group Stability and Cleavage
The selection of an appropriate protecting group strategy and the specific protecting groups for each amino acid is critical for the success of a synthesis. The following tables provide a summary of quantitative data on the stability and cleavage conditions of commonly used protecting groups.
Table 1: Stability and Cleavage of Common α-Amino Protecting Groups
| Protecting Group | Abbreviation | Deprotection Reagent(s) | Typical Conditions | Cleavage Time | Notes |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | 20-50% (v/v) | 5-20 min | Standard for Fmoc/tBu strategy.[] |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 15-30 min | Standard for Boc/Bzl strategy.[3] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | 0.1-0.25 eq. Pd(PPh₃)₄, 20-40 eq. Scavenger (e.g., PhSiH₃) | 20-40 min | Useful for on-resin cyclization and modifications.[9] |
Table 2: Stability and Cleavage of Common Side-Chain Protecting Groups (Fmoc/tBu Strategy)
| Amino Acid | Protecting Group | Abbreviation | Deprotection Reagent | Typical Conditions | Cleavage Time |
| Arg | Pentamethyldihydrobenzofuransulfonyl | Pbf | TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours |
| Asp, Glu | tert-Butyl ester | OtBu | TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | 1-2 hours |
| Cys, His, Asn, Gln | Trityl | Trt | TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | 1-2 hours |
| Lys, Trp | tert-Butoxycarbonyl | Boc | TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | 1-2 hours |
| Ser, Thr, Tyr | tert-Butyl ether | tBu | TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | 1-2 hours |
| Lys | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine in DMF | 2% (v/v) | 3 x 3 min |
| Lys | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine in DMF | 2-4% (v/v) | 3 x 3-5 min |
| Cys | 4-Methoxytrityl | Mmt | TFA in DCM | 1-2% (v/v) with 5% TIS | 5 x 10 min |
Visualizing Orthogonal Protection Strategies
Diagrams are invaluable for understanding the logical flow and chemical principles of orthogonal protection in peptide synthesis.
Caption: The principle of orthogonal protection in peptide synthesis.
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for key deprotection steps in peptide synthesis.
Protocol 1: Nα-Fmoc Deprotection
This protocol describes the standard procedure for the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in a reaction vessel.
-
Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitation: Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the filtrate for the dibenzofulvene-piperidine adduct.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the cleavage byproducts.
-
The deprotected peptide-resin is now ready for the coupling of the next amino acid.
Protocol 2: Nα-Boc Deprotection
This protocol outlines the removal of the Boc protecting group in the Boc/Bzl SPPS strategy.
Materials:
-
Boc-protected peptide-resin
-
50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM
-
10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM (for neutralization)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Pre-wash: Perform a brief pre-wash with the 50% TFA/DCM solution for 1-2 minutes.
-
Deprotection: Add a fresh portion of the 50% TFA/DCM solution and agitate for 15-30 minutes at room temperature.[3]
-
Washing: Drain the TFA solution and wash the resin with DCM (3-5 times) to remove excess acid.
-
Neutralization: Add the 10% DIEA in DCM solution and agitate for 5-10 minutes to neutralize the resulting ammonium salt.
-
Washing: Wash the resin with DCM (3-5 times) to remove excess base.
-
The deprotected peptide-resin is now ready for the next coupling step.
Protocol 3: Selective Deprotection of a Side-Chain Alloc Group
This protocol details the removal of an Alloc protecting group from a lysine side chain, a common step for on-resin cyclization or branching.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Anhydrous and degassed Dichloromethane (DCM)
Procedure:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Nitrogen or Argon).
-
Resin Swelling: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in DCM. Add phenylsilane (20-40 equivalents).
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin and agitate gently for 20-40 minutes at room temperature.[9]
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM (5-7 times), followed by DMF (3 times), and finally DCM (5 times) to ensure complete removal of the palladium catalyst and scavenger.
-
The selectively deprotected side chain is now available for further chemical modification.
Protocol 4: Final Cleavage and Global Side-Chain Deprotection (Fmoc/tBu Strategy)
This protocol describes the final step of cleaving the synthesized peptide from the resin and simultaneously removing all acid-labile side-chain protecting groups.
Materials:
-
Fully assembled peptide-resin
-
Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number and type of protecting groups.
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.
-
Washing: Wash the resin with a small amount of fresh TFA.
-
Precipitation: Precipitate the crude peptide by adding the combined TFA filtrates dropwise to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
-
The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The principle of orthogonal protection is a fundamental and indispensable tool in the synthesis of peptides. The ability to selectively remove specific protecting groups in a controlled manner provides the precision required to construct complex peptide molecules with high fidelity. The choice between the major strategies, Fmoc/tBu and Boc/Bzl, along with the careful selection of side-chain protecting groups, depends on the specific requirements of the synthesis, including the target peptide's sequence, length, and the presence of any sensitive moieties or desired modifications. A thorough understanding of the chemical principles and experimental protocols outlined in this guide will empower researchers to design and execute successful peptide synthesis campaigns, ultimately advancing the frontiers of science and medicine.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Z-Lys(Boc)-OH.DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lys(Boc)-OH.DCHA is a valuable derivative of the amino acid lysine, specifically designed for use in solid-phase peptide synthesis (SPPS). Its unique structure, featuring two distinct protecting groups on the alpha (α) and epsilon (ε) amino functionalities, allows for the strategic and controlled incorporation of lysine into a growing peptide chain. This application note provides a comprehensive overview of the use of this compound in Boc-based SPPS, including detailed experimental protocols, data presentation, and workflow diagrams to guide researchers in its effective application.
The core of this compound's utility lies in its orthogonal protection scheme. The α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, while the ε-amino group of the lysine side chain is protected by the tert-butyloxycarbonyl (Boc) group. This orthogonality is crucial as the Boc group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain in the N-to-C direction, while the Z-group is stable to these conditions and requires specific methods, such as catalytic transfer hydrogenation, for its removal. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.
This derivative is particularly useful in the synthesis of peptides where selective modification of the lysine side chain is required post-synthesis, or for the preparation of branched or cyclic peptides. Its application extends to the development of peptide-based therapeutics, diagnostic tools, and in protein engineering.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound can vary depending on the peptide sequence and coupling conditions, the following table provides a general comparison of coupling efficiencies for different amino acid types in Boc-SPPS.
Table 1: Representative Coupling Efficiencies and Potential Side Reactions in Boc-SPPS
| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency (%) | Primary Challenges & Side Reactions |
| High Efficiency / Low Side Reactions | Ala, Gly, Leu, Phe, Trp | >99% | Minimal under standard conditions. |
| Sterically Hindered | Ile, Val, Thr | 98-99% | Slower reaction kinetics may necessitate longer coupling times or double coupling.[1] |
| Side-Chain Reactive (Acylation) | Ser, Thr | 98-99% | Potential for O-acylation of the side-chain hydroxyl group. |
| Side-Chain Reactive (Other) | Asp, Asn, Gln, His, Arg | Variable | Aspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln), side-chain modification (His, Arg).[2] |
Table 2: Comparison of Common Cleavage Cocktails for Peptides from Merrifield Resin in Boc-SPPS
| Cleavage Method | Reagents | Conditions | Key Features |
| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | 0-5 °C, 30-60 minutes | Highly effective for most peptides synthesized via Boc-SPPS. Requires specialized, corrosion-resistant apparatus due to the high toxicity and reactivity of HF.[3] |
| TFMSA Cleavage | TFMSA / TFA / m-cresol / DMS | 0-5 °C, 1-2 hours | A strong acid alternative to HF that does not require a specialized apparatus. Can sometimes lead to more side reactions than HF. |
| TMSOTf Cleavage | TMSOTf / TFA / m-cresol | 0 °C, 1-2 hours | Another strong acid alternative to HF. Generally cleaner than TFMSA with fewer side reactions. |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in manual Boc-SPPS, typically on a Merrifield resin for the synthesis of a peptide acid.
Preparation of Z-Lys(Boc)-OH Free Acid from DCHA Salt
The DCHA salt of Z-Lys(Boc)-OH must be converted to the free acid form before activation and coupling.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve the this compound salt in DCM.
-
Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-Lys(Boc)-OH free acid as a solid or oil.
Boc Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
Caption: A single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
2.1. Resin Swelling and Nα-Boc Deprotection
Materials:
-
Peptide-resin (from the previous cycle)
-
DCM
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Isopropanol (IPA)
Protocol:
-
Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes.
-
Drain the solvent.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Agitate the mixture for 20-30 minutes at room temperature.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) to remove residual acid.[5]
2.2. Neutralization
Materials:
-
Deprotected peptide-resin
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
DCM
Protocol:
-
Add the neutralization solution to the washed peptide-resin.
-
Agitate for 2 minutes and then drain the solution.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
2.3. Coupling of Z-Lys(Boc)-OH
Materials:
-
Neutralized peptide-resin
-
Z-Lys(Boc)-OH (free acid)
-
Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole)
-
DIEA
-
N,N-Dimethylformamide (DMF) or a DCM/DMF mixture
Protocol (using HBTU):
-
In a separate vial, dissolve 2-4 equivalents of Z-Lys(Boc)-OH and a near-equimolar amount of HBTU in DMF.
-
Add this activation mixture to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to the reaction vessel to initiate coupling.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (a negative result indicates complete coupling).[6] If the test is positive, a second coupling may be necessary.
-
After complete coupling, drain the reaction solution and wash the resin extensively with DMF and DCM.
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. Note that standard strong acid cleavage conditions will remove the Boc group from the lysine side chain but will leave the Z-group intact.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TMSOTf/TFA/m-cresol)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Protocol (using TMSOTf):
-
Place the dried peptide-resin (e.g., 1 g) in a round-bottom flask with a stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate, pre-cooled flask, prepare the cleavage cocktail: 1.95 mL TMSOTf, 6.90 mL TFA, and 1.2 mL m-cresol.
-
Add the cooled cleavage cocktail to the resin.
-
Stir the mixture at 0 °C for 2 hours.
-
Filter the resin through a fritted funnel and wash it twice with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by centrifugation, wash it several times with cold diethyl ether, and dry it under vacuum.
Orthogonal Deprotection of the Z-group (Optional)
If the final peptide requires a free lysine ε-amino group, the Z-group can be removed either on-resin before cleavage or in solution after cleavage. On-resin deprotection is often preferred to simplify purification.
Method: On-Resin Catalytic Transfer Hydrogenation
Materials:
-
Z-protected peptide-resin
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Hydrogen donor (e.g., formic acid or ammonium formate)
-
Solvent (e.g., DMF or NMP)
Protocol:
-
Swell the Z-protected peptide-resin in the chosen solvent.
-
Add the palladium catalyst and the hydrogen donor to the reaction vessel.
-
Agitate the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.
-
After complete deprotection, wash the resin thoroughly to remove the catalyst and byproducts before proceeding to the final cleavage of the peptide from the resin.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow of Boc-SPPS incorporating this compound and a decision-making process for the final deprotection strategy.
Caption: Overall workflow for SPPS using this compound.
Conclusion
This compound is a versatile and essential building block for the synthesis of complex peptides using Boc-SPPS. Its orthogonal protecting groups provide the flexibility to perform selective modifications on the lysine side chain, which is a significant advantage in drug discovery and development. The protocols and data presented in this application note offer a comprehensive guide for researchers to effectively utilize this reagent in their peptide synthesis endeavors. Careful execution of the described steps, particularly the coupling and cleavage procedures, will contribute to the successful synthesis of high-purity peptides.
References
Application Notes and Protocols for the Coupling of Z-Lys(Boc)-OH.DCHA in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Nα-Z-Nε-Boc-L-lysine dicyclohexylammonium salt (Z-Lys(Boc)-OH.DCHA) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The protocol outlines the necessary steps from the initial treatment of the amino acid salt to its successful coupling onto a solid support-bound peptide chain.
Introduction
Z-Lys(Boc)-OH is a valuable derivative for peptide synthesis, offering orthogonal protection of the α-amino group with the benzyloxycarbonyl (Z) group and the side-chain amino group with the tert-butyloxycarbonyl (Boc) group. This orthogonality allows for selective deprotection strategies, which are crucial in the synthesis of complex peptides. The Z-group is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and can be cleaved under different conditions, such as hydrogenolysis.[1] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative. However, the DCHA salt must be converted to the free acid before it can be activated and coupled during SPPS.
Data Presentation
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids. While specific quantitative data for this compound is not extensively published, the following table provides a general comparison of common coupling reagents that are effective for challenging couplings. The selection of the appropriate reagent may require optimization based on the specific peptide sequence and resin.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Aminium/Uronium Salt | 30-60 minutes | Very High | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 1-2 hours | High | A widely used and effective coupling reagent. |
| DIC/HOBt | Carbodiimide/Additive | 2-4 hours | Moderate to High | A cost-effective option that generally provides good results with pre-activation. Suppresses racemization. |
| PyBOP | Phosphonium Salt | 1-2 hours | High | Effective for hindered couplings, but byproducts can be more difficult to remove. |
Experimental Protocols
This section details the necessary steps for the successful coupling of this compound in a standard Boc-SPPS workflow.
Conversion of this compound to the Free Acid
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous Potassium Bisulfate (KHSO₄) solution (ice-cold)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in DCM.
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-Lys(Boc)-OH free acid as a solid or oil. The product should be used immediately or stored under inert gas at a low temperature.
Standard Boc-SPPS Cycle for Coupling of Z-Lys(Boc)-OH
This protocol assumes a Boc-SPPS workflow on a suitable resin (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Z-Lys(Boc)-OH (free acid from Protocol 1)
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Reagents for monitoring the coupling reaction (e.g., Ninhydrin test)
Procedure:
a. Resin Swelling and Boc Deprotection (if starting a new cycle):
-
Swell the peptide-resin in DCM or DMF for 30 minutes in a reaction vessel.
-
Drain the solvent.
-
To remove the N-terminal Boc group, treat the resin with a solution of 25-50% TFA in DCM. Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[2]
-
Wash the resin thoroughly with DCM to remove residual TFA.
b. Neutralization:
-
Neutralize the resulting trifluoroacetate salt to the free amine by washing the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).[3]
-
Wash the resin thoroughly with DMF and then DCM.
c. Amino Acid Activation and Coupling: This protocol provides examples for different coupling reagents. Equivalents are based on the initial loading of the resin.
Using HATU/DIPEA:
-
In a separate vessel, dissolve Z-Lys(Boc)-OH (3-4 equivalents) and HATU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[2]
-
Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
Using HBTU/DIPEA:
-
In a separate vessel, dissolve Z-Lys(Boc)-OH (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.[3]
-
Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin.[3]
-
Agitate the mixture for 1-2 hours at room temperature.[3]
Using DIC/HOBt:
-
In a separate vessel, dissolve Z-Lys(Boc)-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF.
-
Add DIC (3.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[3]
-
Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[3]
d. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine.
-
A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, the coupling step can be repeated.
e. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
The peptide-resin is now ready for the next cycle of deprotection and coupling.
Mandatory Visualization
The following diagram illustrates the key steps in the coupling of this compound within a Boc-SPPS workflow.
Caption: Workflow for the coupling of this compound in Boc-SPPS.
The following diagram illustrates the signaling pathway of the chemical transformations during the coupling process.
Caption: Chemical transformations during the activation and coupling steps.
References
Application Notes and Protocols for the Deprotection of the Z-Group (Benzyloxycarbonyl) from Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of amine functionalities. Specifically for lysine, the Z-group offers robust protection of the ε-amino group, preventing unwanted side reactions during peptide elongation or other synthetic transformations. Its removal is a critical step and can be achieved through various methods, each with its own set of advantages and limitations. The choice of deprotection strategy is dictated by the overall molecular structure, the presence of other sensitive functional groups, and the desired reaction scale.
These application notes provide a comprehensive overview of the most common and effective methods for the deprotection of the Z-group from lysine residues. Detailed experimental protocols, a comparative summary of reaction conditions, and visual aids are included to assist researchers in selecting and implementing the optimal deprotection strategy for their specific needs.
Data Presentation: Comparison of Z-Lysine Deprotection Methods
The following table summarizes common deprotection methods for the Z-group on lysine, providing a comparative overview of reagents, typical reaction conditions, and reported yields. This allows for a quick assessment of the most suitable method based on the specific requirements of the synthesis.
| Deprotection Method | Reagents and Conditions | Reaction Time | Temperature | Typical Yield | Key Considerations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C in MeOH, EtOH, or EtOAc | 1 - 16 hours | Room Temperature | >95% | Incompatible with reducible groups (alkenes, alkynes, nitro groups). Catalyst can be pyrophoric.[1] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C in MeOH | 30 min - 4 hours | Room Temperature to Reflux | >90%[2] | Safer alternative to H₂ gas. The hydrogen donor can sometimes be a source of impurities. |
| Acidolysis (HBr/Acetic Acid) | 33% HBr in Acetic Acid | 2 - 16 hours[1] | Room Temperature | ~80-90% | Suitable for substrates sensitive to hydrogenation. Strongly acidic and can affect other acid-labile protecting groups. |
| Acidolysis (TFA) | Trifluoroacetic Acid (TFA), often with scavengers | 30 min - 2 hours | 0°C to Room Temperature | Variable, often lower than other methods | Generally less effective for Z-group removal compared to HBr/AcOH and may require harsher conditions.[3] The Z-group is relatively stable to TFA. |
| Dissolving Metal Reduction | Sodium in liquid ammonia | 30 min - 2 hours | -78°C to -33°C | ~85%[2] | Effective for complex peptides. Requires specialized equipment for handling liquid ammonia and sodium metal. Can lead to side reactions if not carefully controlled.[4] |
Experimental Protocols
Herein are detailed, step-by-step protocols for the most frequently employed methods for the deprotection of the Z-group from lysine.
Protocol 1: Catalytic Hydrogenolysis
This method is often the cleanest and most efficient for Z-group removal, provided the substrate is compatible with reductive conditions.[1][5]
Materials:
-
Z-protected lysine-containing compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.
Protocol 2: Acidolysis with HBr in Acetic Acid
This method is a robust alternative when catalytic hydrogenation is not feasible due to the presence of reducible functional groups.[1]
Materials:
-
Z-protected lysine-containing compound
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Glacial acetic acid
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Z-protected compound (1.0 equivalent) in a minimal amount of glacial acetic acid in a sealed vessel at 0 °C.
-
Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents per Z-group).
-
Stir the mixture at room temperature.
-
Monitor the reaction for 45 minutes to a few hours.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with additional cold diethyl ether to remove residual acid and byproducts.
-
Dry the final product under high vacuum.
Visualizations
Deprotection of Z-Lysine
The following diagram illustrates the chemical transformation during the deprotection of a Z-protected lysine residue to yield the free amine.
Caption: Chemical transformation of Z-protected lysine to lysine.
General Experimental Workflow for Z-Group Deprotection
This workflow outlines the key steps involved in a typical deprotection experiment, from reaction setup to product isolation.
Caption: General workflow for Z-group deprotection.
References
Application Notes and Protocols for the Incorporation of Z-Lys(Boc)-OH·DCHA into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lys(Boc)-OH·DCHA is a pivotal building block in peptide chemistry, offering an orthogonal protection strategy essential for the synthesis of complex peptides. This derivative of L-lysine features a benzyloxycarbonyl (Z) group protecting the α-amino group and a tert-butyloxycarbonyl (Boc) group protecting the ε-amino group of the side chain. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of this reagent.
The orthogonal nature of the Z and Boc protecting groups allows for their selective removal under distinct chemical conditions. The acid-labile Boc group can be cleaved with acids like trifluoroacetic acid (TFA), while the Z group is typically removed by catalytic hydrogenation.[][2] This differential reactivity is fundamental to advanced peptide synthesis strategies, including the construction of branched peptides, cyclic peptides, and peptides with site-specific modifications on the lysine side chain.[]
These application notes provide a comprehensive guide to the effective incorporation of Z-Lys(Boc)-OH·DCHA into peptide sequences using solid-phase peptide synthesis (SPPS), covering coupling and deprotection protocols, potential side reactions, and troubleshooting.
Chemical Properties and Handling
| Property | Value |
| Full Chemical Name | Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine dicyclohexylamine salt |
| Abbreviation | Z-Lys(Boc)-OH·DCHA |
| CAS Number | 2212-76-2 |
| Molecular Formula | C₃₁H₅₁N₃O₆ |
| Molecular Weight | 561.75 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, desiccated. |
Note: The DCHA salt must be converted to the free acid before use in SPPS. This is typically achieved by treating the salt with a mild acid and extracting the free amino acid into an organic solvent.
Experimental Protocols
Protocol 1: Conversion of DCHA Salt to Free Acid
-
Suspend Z-Lys(Boc)-OH·DCHA in a biphasic mixture of ethyl acetate and 5% aqueous citric acid.
-
Stir vigorously until all solids have dissolved and the two phases are clear.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid as a white solid or viscous oil.
-
Confirm the removal of DCHA by ¹H NMR.
Protocol 2: Coupling of Z-Lys(Boc)-OH in SPPS
This protocol assumes a standard solid-phase peptide synthesis workflow on a pre-loaded resin (e.g., Wang or Rink amide resin).
Reagents:
-
Z-Lys(Boc)-OH (free acid)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Pre-activation: In a separate vial, dissolve Z-Lys(Boc)-OH (2-4 eq. relative to resin loading), the coupling reagent (e.g., HBTU, 1.9 eq.), and a base (e.g., DIPEA, 3-4 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction time may need to be optimized based on the sequence.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines, such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Data on Coupling Reagent Performance:
While specific comparative data for Z-Lys(Boc)-OH is not extensively published in a head-to-head format, the general performance of coupling reagents with sterically hindered amino acids can be extrapolated.
| Coupling Reagent | Relative Reactivity | Advantages | Potential Issues |
| HBTU/DIPEA | High | Reliable and widely used. | Can be less effective for extremely difficult couplings compared to HATU. |
| HATU/DIPEA | Very High | Generally provides faster reaction times and higher efficiency for sterically hindered amino acids.[3][4] | More expensive than HBTU. |
| DIC/Oxyma | Moderate to High | Cost-effective and known to suppress racemization. | The byproduct, diisopropylurea, is soluble in DMF. |
Protocol 3: Selective Deprotection of the Boc Group
This protocol is for the removal of the Nε-Boc group to allow for side-chain modification or cyclization.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane - TIS, water)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection cocktail of TFA/DCM (e.g., 20-50% v/v). The concentration of TFA can be adjusted to control the rate of deprotection and minimize side reactions.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail for 30-60 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes).
-
Final Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 4: Selective Deprotection of the Z Group by Catalytic Hydrogenation
This protocol is for the removal of the Nα-Z group, typically performed after chain elongation and selective Boc deprotection for on-resin cyclization or other modifications.
Reagents:
-
Palladium catalyst (e.g., 10% Pd/C)
-
Hydrogen source (e.g., hydrogen gas, formic acid, or ammonium formate)
-
Solvent (e.g., DMF, NMP, or a mixture with acetic acid)
Procedure (using Transfer Hydrogenation with Formic Acid):
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF).
-
Catalyst Addition: Add the Pd/C catalyst (typically 0.2 to 1.0 equivalent by weight relative to the peptide-resin) to the resin suspension.
-
Hydrogen Donor: Add formic acid (5-10 equivalents) to the mixture.
-
Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress by cleaving a small amount of resin and analyzing by HPLC-MS. The reaction time can vary from a few hours to overnight.
-
Catalyst Removal: Once the reaction is complete, thoroughly wash the resin with DMF to remove the catalyst. Filtration through a Celite plug may be necessary to remove fine catalyst particles.
Visualization of Workflows and Pathways
Experimental Workflow
References
Application Notes and Protocols for Z-Lys(Boc)-OH.DCHA in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lys(Boc)-OH.DCHA, chemically known as Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine dicyclohexylamine salt, is a critical building block in solution-phase peptide synthesis (SPPS). The orthogonal protection strategy, employing the benzyloxycarbonyl (Z or Cbz) group for the α-amino group and the tert-butyloxycarbonyl (Boc) group for the ε-amino group of the lysine side chain, offers synthetic flexibility. The Z group is stable under the acidic conditions used to remove the Boc group, and it is typically cleaved under neutral conditions via catalytic hydrogenation. This allows for selective deprotection and chain elongation at either the N-terminus or the lysine side chain, making it a valuable reagent for synthesizing complex peptides, including branched and cyclic structures.
The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative, improving its shelf life and facilitating its use in synthesis. Prior to its use in a coupling reaction, the DCHA salt must be converted to the free acid.
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of peptides, covering the conversion of the DCHA salt to the free acid, peptide coupling, and subsequent deprotection of the Nα-Z group.
Physicochemical Properties
| Property | Value |
| Synonyms | Nα-Cbz-Nε-Boc-L-lysine DCHA, Cbthis compound |
| Chemical Formula | C₃₁H₅₁N₃O₆ |
| Molecular Weight | 561.75 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 154-157 °C |
| Storage | 2-8°C |
Data Presentation: Representative Yields in Dipeptide Synthesis
The following table summarizes representative yields for the solution-phase synthesis of dipeptides using Z-Lys(Boc)-OH as the N-terminal residue. These yields are illustrative and can vary based on the specific amino acid being coupled, the coupling reagents, and the reaction conditions.
| N-Terminal Residue | C-Terminal Residue | Coupling Method | Product | Yield (%) | Reference |
| Z-Lys(Boc)-OH | H-Lys(Boc)-OMe | Not Specified | Z-Lys(Boc)-Lys(Boc)-OMe | 96.5% | [1] |
| Z-Lys(Boc)-OH | H-Gly-OH | DCC | Z-Lys(Boc)-Gly-OH | 85% | [2] |
Experimental Protocols
Conversion of this compound to the Free Acid
Prior to its use in a peptide coupling reaction, the dicyclohexylamine salt must be removed to generate the free carboxylic acid.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
1M Potassium bisulfate (KHSO₄) solution (ice-cold)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 1M KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, Z-Lys(Boc)-OH, which can be used directly in the next step.
Caption: Workflow for the conversion of this compound to its free acid form.
Peptide Coupling using Carbodiimide Method (DCC/HOBt)
This protocol describes a general procedure for the coupling of Z-Lys(Boc)-OH to the free amine of an amino acid ester using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
Z-Lys(Boc)-OH (free acid from Protocol 1)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add DIPEA or TEA (1.1 eq.) dropwise and stir for 15-30 minutes at 0°C to generate the free amine.
-
Activation of Z-Lys(Boc)-OH: In a separate flask, dissolve Z-Lys(Boc)-OH (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with DCM. c. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure protected dipeptide.
Caption: General workflow for the solution-phase coupling of Z-Lys(Boc)-OH.
Deprotection of the Nα-Z Group by Catalytic Transfer Hydrogenation
This protocol describes the removal of the Nα-Z group from the newly formed peptide, leaving the ε-Boc group intact. This method avoids the use of pressurized hydrogen gas.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Add ammonium formate (4-5 eq.) or formic acid (as the hydrogen donor) to the stirred suspension at room temperature.
-
Deprotection Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. b. Wash the Celite® pad with additional methanol or ethanol. c. Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting crude product is the Nα-deprotected peptide, which can be used in the next coupling step or be further purified if necessary.
Caption: Workflow for the deprotection of the Nα-Z group via catalytic transfer hydrogenation.
Conclusion
This compound is a versatile and essential reagent for the solution-phase synthesis of peptides containing lysine. The orthogonal Z and Boc protecting groups allow for controlled, stepwise synthesis and the introduction of modifications at specific sites. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this building block in their synthetic strategies. Careful execution of the deprotection and coupling steps, along with appropriate purification, will ensure the successful synthesis of the target peptide.
References
The Role of Z-Lys(Boc)-OH.DCHA in the Discovery of Bioactive Peptides: A Case Study of Ac-SDKP
Introduction: The protected amino acid, Nα-Z-Nε-Boc-L-lysine dicyclohexylammonium salt (Z-Lys(Boc)-OH.DCHA), is a critical building block in the field of drug discovery, particularly in the synthesis of bioactive peptides and peptidomimetics. Its unique orthogonal protection scheme, with the benzyloxycarbonyl (Z) group on the α-amino group and the tert-butoxycarbonyl (Boc) group on the ε-amino group, allows for selective deprotection and modification, making it an invaluable tool for solid-phase peptide synthesis (SPPS). This application note will delve into the utility of this compound in the synthesis of the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a promising drug candidate with significant anti-inflammatory and anti-fibrotic properties.
Application Spotlight: Ac-SDKP, a Thymosin β4-Derived Anti-Inflammatory and Anti-Fibrotic Peptide
Ac-SDKP is an endogenous tetrapeptide that is naturally produced in the body through the enzymatic cleavage of its precursor, Thymosin β4.[1][2][3] It has garnered considerable interest in the scientific community for its potent regulatory effects on inflammatory and fibrotic processes, making it a key target in the development of novel therapeutics for a range of conditions, including cardiovascular and renal diseases.[4][5]
Biological Activity and Mechanism of Action:
Ac-SDKP exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and fibrosis.[6] Specifically, it has been shown to:
-
Inhibit the TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a central player in the development of fibrosis. Ac-SDKP can downregulate TGF-β expression and inhibit the phosphorylation of its downstream mediators, Smad2 and Smad3, thereby reducing the differentiation of fibroblasts into myofibroblasts and subsequent collagen deposition.[6][7]
-
Suppress the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory cytokines. Ac-SDKP has been demonstrated to inhibit the activation and nuclear translocation of NF-κB, leading to a reduction in the production of inflammatory mediators.[8][9]
The multifaceted mechanism of action of Ac-SDKP makes it an attractive candidate for treating complex diseases characterized by both inflammation and fibrosis.
Quantitative Data Summary
The following table summarizes key quantitative data demonstrating the biological activity of Ac-SDKP from various in vitro and in vivo studies.
| Parameter | Model System | Treatment | Result | Reference |
| Collagen Production | Human Cardiac Fibroblasts | TGF-β1 (5 ng/ml) + Ac-SDKP (dose-dependent) | Dose-dependent inhibition of TGF-β1-stimulated collagen production.[7] | [7] |
| Cell Proliferation (DNA Synthesis) | Rat Cardiac Fibroblasts | 5% FCS + Ac-SDKP (1 nmol/L) | Reduced 3H-thymidine incorporation to control levels.[10] | [10] |
| Myocardial Fibrosis | Rats with Myocardial Infarction | Ac-SDKP treatment | Reduced interstitial and perivascular collagen deposition.[11] | [11] |
| Macrophage Infiltration | Rats with Myocardial Infarction | Ac-SDKP treatment | Decreased the number of ED-1-positive macrophages.[11] | [11] |
| ICAM-1 Expression | Human Coronary Artery Endothelial Cells | TNF-α + Ac-SDKP (dose-dependent) | Significantly decreased TNF-α-induced ICAM-1 expression.[9] | [9] |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) of Ac-SDKP
This protocol outlines the manual synthesis of the tetrapeptide Ac-SDKP (Ac-Ser-Asp-Lys-Pro-OH) using Boc chemistry, incorporating Z-Lys(Boc)-OH for the lysine residue.
Materials:
-
Pre-loaded Boc-Pro-Merrifield resin
-
Boc-protected amino acids: Boc-Ser(Bzl)-OH, Boc-Asp(OBzl)-OH, and Z-Lys(Boc)-OH
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Piperidine
-
Cleavage cocktail (e.g., HF/anisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Boc-Pro-Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM (2 x 2 minutes). Wash with DCM.
-
Coupling of Z-Lys(Boc)-OH:
-
In a separate vessel, pre-activate Z-Lys(Boc)-OH (2.5 equivalents) with DCC (2.5 equivalents) in DCM for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (2.5 equivalents) and agitate the mixture for 2-4 hours.
-
Monitor coupling completion using the Kaiser test.
-
Wash the resin with DCM and DMF.
-
-
Repeat Deprotection, Neutralization, and Coupling: Repeat steps 2-4 for the sequential coupling of Boc-Asp(OBzl)-OH and Boc-Ser(Bzl)-OH.
-
N-terminal Acetylation:
-
After the final coupling and deprotection cycle, treat the resin with a solution of acetic anhydride and DIEA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., HF/anisole, 9:1 v/v) at 0°C for 1 hour to cleave the peptide from the resin and remove all side-chain protecting groups (Boc, Bzl, and Z).
-
Evaporate the cleavage reagent.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized Ac-SDKP using mass spectrometry and analytical HPLC.
Visualizations
Caption: Boc-SPPS workflow for Ac-SDKP synthesis.
Caption: Ac-SDKP's inhibitory mechanism of action.
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N-Acetyl-Seryl-Aspartyl-Lysyl-Proline Mitigates Experimental Colitis Through Inhibition of Intestinal Mucosal Inflammatory Responses via MEK-ERK Signaling [frontiersin.org]
- 3. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibiti" by Nitin Kumar and Congcong Yin [scholarlycommons.henryford.com]
- 6. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis [mdpi.com]
- 7. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
- 9. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effect of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline on DNA and Collagen Synthesis in Rat Cardiac Fibroblasts | Semantic Scholar [semanticscholar.org]
- 11. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Z-Lys(Boc)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive peptides utilizing Nα-Z-Nε-Boc-L-lysine dicyclohexylammonium salt (Z-Lys(Boc)-OH.DCHA). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
Bioactive peptides are short amino acid sequences, typically comprising 2 to 50 amino acids, that elicit specific physiological effects.[1] Their therapeutic potential spans a wide range of applications, including antimicrobial, antihypertensive, and antioxidant activities.[1] The chemical synthesis of these peptides allows for precise control over their sequence and the incorporation of modified amino acids to enhance their stability and efficacy.[2]
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[3] The Z (benzyloxycarbonyl) group protects the α-amino group, while the Boc (tert-butyloxycarbonyl) group protects the ε-amino group of the lysine side chain.[4] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the compound.[5][6] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation while the lysine side chain remains protected, preventing unwanted side reactions.[3]
Key Applications of this compound in Bioactive Peptide Synthesis
The unique characteristics of this compound make it a valuable reagent for the synthesis of various bioactive peptides where a lysine residue is essential for biological activity or serves as a point for further modification. Notable applications include:
-
Synthesis of Immunomodulatory Peptides: Fragments of proteins like thymosin have been synthesized using lysine derivatives and are known to possess immunomodulatory properties.[7]
-
Development of Antimicrobial Peptides (AMPs): Many AMPs are rich in positively charged amino acids like lysine, which are crucial for their interaction with and disruption of microbial membranes.[2]
-
Creation of Cell-Penetrating Peptides (CPPs): Lysine-rich peptides can act as CPPs, facilitating the delivery of various cargo molecules into cells.
-
Peptide-Based Drug Conjugates: The lysine side chain, after deprotection, provides a reactive site for the conjugation of drugs, imaging agents, or polyethylene glycol (PEG) to improve the pharmacokinetic properties of the peptide.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis of bioactive peptides using Boc-SPPS. Actual yields and purity will vary depending on the specific peptide sequence, coupling efficiency, and purification success.
Table 1: Typical Reagent Stoichiometry for a Single Coupling Cycle in Boc-SPPS
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Nα-Boc-Amino Acid | 2 - 4 | Building block for peptide chain elongation |
| Coupling Agent (e.g., HBTU/HOBt) | 2 - 4 | Activation of the carboxylic acid group |
| Base (e.g., DIEA) | 4 - 6 | Facilitates the coupling reaction |
| Deprotection Reagent (TFA in DCM) | 50% (v/v) | Removal of the Nα-Boc protecting group |
Table 2: Representative Yields and Purity at Different Stages of Synthesis
| Synthesis Stage | Parameter | Typical Value | Analysis Method |
| Resin Loading | Loading Capacity | 0.5 - 1.0 mmol/g | Gravimetric or Spectrophotometric (Fmoc) |
| Coupling Efficiency | Per-step Yield | >99% | Kaiser (Ninhydrin) Test |
| Cleavage from Resin | Crude Peptide Yield | 70 - 90% | Gravimetric |
| Purification | Final Peptide Yield | 15 - 40% (of crude) | Gravimetric |
| Final Product | Purity | >95% | RP-HPLC |
| Final Product | Identity Confirmation | Correct Molecular Weight | Mass Spectrometry |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a bioactive peptide using this compound within a Boc/Bzl protection strategy.
Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the cyclical steps of resin swelling, deprotection, neutralization, and coupling.
Materials:
-
Merrifield or MBHA resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Nα-Boc protected amino acids (including this compound)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Isopropanol (IPA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling:
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.[9]
-
Perform a pre-wash by agitating for 5 minutes.[9]
-
Drain the solution and add fresh 50% TFA in DCM.
-
Agitate for an additional 15-25 minutes for complete deprotection.[9]
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x) and IPA (2x) to remove residual TFA.[8][9]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 2-4 equivalents of the Nα-protected amino acid (e.g., Z-Lys(Boc)-OH converted from its DCHA salt) and the coupling agent in DMF or a DCM/DMF mixture.[8]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[8]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Caution: This procedure often involves highly corrosive and toxic acids like HF or TFMSA and should be performed in a specialized apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers to the reaction vessel. The choice and amount of scavengers depend on the amino acid composition of the peptide.
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 45-60 minutes.[9]
-
After the reaction, remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Transfer the resin and cleaved peptide mixture to a centrifuge tube.
-
Add cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[8]
-
Collect the peptide by centrifugation or filtration.
-
-
Drying:
-
Dry the crude peptide under vacuum.
-
Protocol 3: Peptide Purification and Analysis
This protocol outlines the purification of the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and subsequent analysis.
Materials:
-
Crude peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a small amount of mobile phase A).
-
-
Analytical RP-HPLC:
-
Perform an initial analytical run to determine the retention time of the target peptide and to optimize the purification gradient.
-
-
Preparative RP-HPLC:
-
Inject the dissolved crude peptide onto the preparative C18 column.
-
Elute the peptide using a gradient of mobile phase B.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a fluffy white powder.
-
-
Final Analysis:
-
Perform a final analytical RP-HPLC and mass spectrometry analysis to confirm the purity and identity of the final product.
-
Signaling Pathways of Bioactive Peptides
Bioactive peptides often exert their effects by modulating specific cellular signaling pathways. For instance, fragments of thymosin β4, a peptide rich in lysine, are known to influence pathways involved in inflammation, fibrosis, and tissue regeneration.[10]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[11] Some bioactive peptides can modulate this pathway, often leading to anti-inflammatory effects.
TGF-β Signaling Pathway
The TGF-β pathway is critically involved in fibrosis.[12] Certain bioactive peptides can interfere with this pathway, potentially reducing fibrotic processes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[13] Bioactive peptides can influence this pathway to promote tissue repair and regeneration.
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in development and tissue homeostasis, including hair follicle regeneration.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. This compound | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides with Z-Lys(Boc)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of peptides incorporating the orthogonally protected lysine derivative, Nα-Z-Nε-Boc-L-lysine dicyclohexylammonium salt (Z-Lys(Boc)-OH.DCHA). The use of this building block is particularly advantageous in strategies requiring selective deprotection of the lysine side chain for subsequent modifications such as cyclization, branching, or conjugation.
The Z (benzyloxycarbonyl) group on the α-amine and the Boc (tert-butoxycarbonyl) group on the ε-amine offer an orthogonal protection scheme. The Z group is labile to hydrogenolysis, while the Boc group is removed under acidic conditions. This allows for precise, selective deprotection at different stages of the synthesis.
Overview of the Orthogonal Protection Strategy
The core of this methodology lies in the differential stability of the Z and Boc protecting groups. This "orthogonal" approach enables the selective removal of one protecting group without affecting the other, which is crucial for complex peptide synthesis.
-
Z (Benzyloxycarbonyl) Group: Protects the α-amino group of lysine. It is stable to the acidic conditions used for Boc removal and to the basic conditions sometimes used in Fmoc-based synthesis. The Z group is typically removed by catalytic hydrogenation.
-
Boc (tert-Butoxycarbonyl) Group: Protects the ε-amino group of the lysine side chain. It is stable during the coupling reactions and can be selectively removed using moderately strong acids like trifluoroacetic acid (TFA).
This strategy is highly valuable for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS), particularly for the production of peptide fragments intended for further condensation.
Caption: Orthogonal protection scheme of Z-Lys(Boc)-OH.
Data Presentation
The following tables provide illustrative quantitative data for key steps in the synthesis of a model peptide fragment using Z-Lys(Boc)-OH in a large-scale solution-phase synthesis. These values are representative and may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Synthesis of this compound
| Step | Reactants | Solvent | Yield (%) | Purity (HPLC) (%) | Reference |
| Nε-Boc protection of Lysine | Lysine, Boc-anhydride | Dioxane/Water | ~85 | >98 | [1] |
| Nα-Z protection and DCHA salt formation | Lys(Boc), Benzyl chloroformate, DCHA | Acetone/Water | ~91 | >99 | [2] |
Table 2: Illustrative Data for a Large-Scale Solution-Phase Synthesis of a Tripeptide (e.g., Z-Ala-Lys(Boc)-Gly-OMe)
| Step | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |
| Coupling of Z-Lys(Boc)-OH to H-Gly-OMe | DCC/HOBt | DCM/DMF | 12-16 | ~90 | >97 |
| Nα-Z deprotection of Z-Lys(Boc)-Gly-OMe | H₂, 10% Pd/C | Methanol | 4-6 | ~95 | >98 |
| Coupling of Z-Ala-OH to H-Lys(Boc)-Gly-OMe | EDC/HOAt | DCM/DMF | 10-14 | ~88 | >96 |
Experimental Protocols
The following are detailed protocols for the large-scale synthesis of a peptide fragment using this compound in a solution-phase approach, which is often preferred for large-scale manufacturing.
Prior to use in peptide coupling, the dicyclohexylammonium (DCHA) salt must be converted to the free acid.
-
Suspension: Suspend this compound (1.0 equivalent) in ethyl acetate.
-
Acidification: Add 1 M aqueous citric acid or KHSO₄ solution and stir vigorously until all solids dissolve.
-
Extraction: Separate the organic layer and wash it sequentially with 1 M citric acid (2x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Z-Lys(Boc)-OH as a solid or oil.
This protocol describes the coupling of Z-Lys(Boc)-OH to a C-terminally protected amino acid or peptide (H-AA₂-OR).
-
Amino Component Preparation: In a suitable reactor, dissolve the amino component (e.g., H-Gly-OMe.HCl, 1.05 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C and add N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.05 equivalents) dropwise. Stir for 15 minutes.
-
Carboxyl Component Activation: In a separate vessel, dissolve Z-Lys(Boc)-OH (1.0 equivalent) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.0 equivalent) in a minimal amount of N,N-dimethylformamide (DMF), then dilute with DCM. Cool to 0 °C. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.05 equivalents) in DCM dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.
-
Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or silica gel chromatography.
Caption: Workflow for solution-phase peptide coupling.
This method allows for the removal of the Z group while leaving the Boc group and other acid-labile protecting groups intact.
-
Reaction Setup: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture with DMF for less soluble peptides.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight relative to the peptide).
-
Hydrogenation: Purge the reactor with the inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (typically 1-4 bar) and maintain vigorous stirring. Alternatively, for catalytic transfer hydrogenation, add a hydrogen donor like formic acid or ammonium formate.[3]
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, purge the reactor with inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the Nα-deprotected peptide fragment.
Caption: Workflow for selective Z-group deprotection.
This protocol is for the removal of the Boc group from the lysine side chain, typically performed at the end of the synthesis or on a fully assembled, Nα-protected peptide.
-
Reaction Setup: Dissolve the Boc-protected peptide in a suitable solvent such as DCM.
-
Acidolysis: Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA), often as a 25-50% solution in DCM.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help remove residual TFA. The deprotected peptide can be precipitated with cold diethyl ether.
Analytical Methods
The purity of the synthesized peptides should be assessed at each step.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for purity analysis. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.
-
Mass Spectrometry (MS): To confirm the identity of the product by verifying its molecular weight.
By following these protocols, researchers and drug development professionals can effectively utilize this compound for the large-scale synthesis of complex peptides requiring orthogonal protection strategies.
References
Troubleshooting & Optimization
troubleshooting low coupling efficiency with Z-Lys(Boc)-OH.DCHA
Welcome to the Technical Support Center for troubleshooting low coupling efficiency with Z-Lys(Boc)-OH.DCHA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky nature of both the Benzyloxycarbonyl (Z) group on the side chain and the tert-Butoxycarbonyl (Boc) group on the alpha-amino group can physically obstruct the formation of the peptide bond. This is a primary reason for sluggish or incomplete reactions.
-
Incomplete Conversion of the DCHA Salt: Z-Lys(Boc)-OH is often supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling. This salt must be converted to the free acid form before the coupling reaction. Incomplete conversion will result in a lower concentration of the active amino acid, leading to poor coupling yields.
-
Suboptimal Activation: The carboxylic acid of Z-Lys(Boc)-OH must be activated to facilitate nucleophilic attack by the free amine of the resin-bound peptide. If the activation is inefficient or the activated species is unstable, the coupling reaction will be compromised.
-
Poor Solubility: The DCHA salt or the free acid form of Z-Lys(Boc)-OH may have limited solubility in the reaction solvent, reducing the effective concentration of the reactant.
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine less accessible for coupling.
Q2: How do I convert the this compound salt to the free acid?
It is crucial to convert the DCHA salt to the free acid before coupling. An incomplete conversion is a common source of low coupling efficiency.
Protocol: Conversion of DCHA Salt to Free Acid
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Ice-cold 1M Potassium bisulfate (KHSO₄) solution
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 1M KHSO₄ solution. This step protonates the carboxylate and removes the dicyclohexylamine into the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-Lys(Boc)-OH free acid as a solid or oil.
Q3: Which coupling reagents are most effective for Z-Lys(Boc)-OH?
For sterically hindered amino acids like Z-Lys(Boc)-OH, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone. Uronium/aminium salts and phosphonium salts are highly effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with reactivity comparable to HATU, and it offers the advantage of having byproducts that are more soluble, simplifying purification.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A cost-effective and commonly used combination. HOBt is added to accelerate the reaction and suppress racemization. While effective for many standard couplings, it may be less efficient for highly hindered amino acids compared to HATU or HBTU.
Q4: How can I monitor the completion of the coupling reaction?
The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser (ninhydrin) test .
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.
For N-terminal proline, which is a secondary amine, the Kaiser test gives a reddish-brown color. In such cases, alternative tests like the chloranil test can be used.
Q5: What are potential side reactions when coupling Z-Lys(Boc)-OH?
While racemization is generally low with urethane-protected amino acids like Z-Lys(Boc)-OH, other side reactions can occur:
-
Guanidinylation: Uronium-based coupling reagents (e.g., HBTU, HATU) can react with the N-terminal amine of the peptide chain if the coupling reagent is used in large excess or if the activation of the amino acid is slow. This results in a capped, unreactive chain. To avoid this, pre-activating the amino acid or using a slight excess of the amino acid is recommended.
-
Formation of N-acylurea: When using carbodiimides like DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the peptide chain. The addition of HOBt or Oxyma minimizes this side reaction.
-
Formylation: Although more commonly associated with the cleavage step, prolonged exposure to DMF at elevated temperatures can potentially lead to formylation of the N-terminal amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser Test) | 1. Incomplete conversion of DCHA salt to free acid. | - Ensure complete removal of DCHA by performing the KHSO₄ wash protocol thoroughly. |
| 2. Insufficient activation of Z-Lys(Boc)-OH. | - Switch to a more potent coupling reagent like HATU or HBTU. - Increase the pre-activation time (for reagents that require it). | |
| 3. Steric hindrance. | - Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight). - Perform a double coupling: after the first coupling, drain the reaction vessel and add a fresh solution of activated Z-Lys(Boc)-OH. | |
| 4. Poor solubility of Z-Lys(Boc)-OH. | - Ensure the free acid is fully dissolved in the solvent (e.g., DMF or NMP) before adding it to the resin. Gentle warming may be necessary. | |
| 5. Peptide aggregation on the resin. | - Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). - Add a chaotropic salt like LiCl (0.5 M) to the coupling reaction to disrupt secondary structures. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling at the Z-Lys(Boc)-OH step. | - Implement the solutions for "Low Coupling Yield". - After an unsuccessful coupling (positive Kaiser test), cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Unexpected Mass in Final Product | Side reactions during coupling. | - To avoid guanidinylation, do not use a large excess of uronium reagents; pre-activate the amino acid before adding it to the resin. - If using DIC, always include an additive like HOBt or Oxyma to prevent N-acylurea formation. |
Experimental Protocols
Protocol 1: Coupling of Z-Lys(Boc)-OH using HATU
Materials:
-
Resin with a free N-terminal amine
-
Z-Lys(Boc)-OH (free acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the resin in DMF or NMP.
-
Ensure the N-terminal protecting group of the resin-bound peptide is removed and the amine is neutralized.
-
In a separate vessel, dissolve Z-Lys(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction using the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM.
Protocol 2: Coupling of Z-Lys(Boc)-OH using DIC/HOBt
Materials:
-
Resin with a free N-terminal amine
-
Z-Lys(Boc)-OH (free acid)
-
DIC
-
HOBt
-
DMF or DCM
Procedure:
-
Swell the resin in DMF or DCM.
-
Ensure the N-terminal protecting group of the resin-bound peptide is removed and the amine is neutralized.
-
In a separate vessel, dissolve Z-Lys(Boc)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add the solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction using the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM.
Data Presentation
While specific head-to-head percentage yields for Z-Lys(Boc)-OH with different coupling reagents are not extensively reported in comparative studies, the following table summarizes the expected performance based on established principles of peptide chemistry for sterically hindered amino acids.
| Coupling Reagent | Relative Efficiency | Typical Reaction Time | Racemization Risk | Key Considerations |
| HATU | Very High | 1-4 hours | Very Low | Highly effective for hindered couplings; generally provides the cleanest and fastest results.[1] |
| HBTU | High | 2-6 hours | Low | A reliable and widely used reagent, though may be slightly less efficient than HATU for very difficult couplings.[1] |
| COMU | Very High | 1-4 hours | Very Low | Similar efficiency to HATU with more soluble byproducts. |
| DIC/HOBt | Moderate to High | 2-8 hours | Low (with HOBt) | Cost-effective, but may require longer reaction times or double coupling for complete reaction with hindered amino acids. |
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A stepwise guide to troubleshooting low coupling efficiency.
General Peptide Coupling Pathway
Caption: The two-step process of amino acid activation and coupling.
References
preventing side reactions with Z-Lys(Boc)-OH.DCHA
Welcome to the technical support center for Z-Lys(Boc)-OH.DCHA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this reagent in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dicyclohexylamine (DCHA) salt in this compound?
A1: Z-Lys(Boc)-OH is often supplied as a dicyclohexylamine (DCHA) salt to improve its handling and stability. The free acid form of the amino acid derivative can be difficult to crystallize and may be less stable for long-term storage. The DCHA salt forms a stable, crystalline solid that is easier to handle and purify.[1] Before use in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid.[1][2]
Q2: Is the benzyloxycarbonyl (Z) group on the lysine side-chain stable during the repetitive TFA deprotection steps in Boc-SPPS?
A2: Yes, the benzyloxycarbonyl (Z or Cbz) group is generally stable under the moderately acidic conditions used to remove the Nα-Boc group (typically 25-50% TFA in DCM).[3][4] The Z group requires much stronger acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF), for its removal.[3] This orthogonality allows for the selective deprotection of the Nα-Boc group while the Z-protected side-chain remains intact throughout the synthesis.[3]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 2-8°C.[5] The product is stable under these recommended storage conditions.[6] Keep the container tightly closed and in a dry, well-ventilated place.[6]
Troubleshooting Guide
Issue 1: Low or No Coupling Efficiency
Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines on the resin.
| Potential Cause | Recommended Solution |
| Incomplete removal of the DCHA salt. | The presence of residual dicyclohexylamine can interfere with the coupling reaction by neutralizing the activated amino acid. Ensure the complete conversion of the DCHA salt to the free acid before use. A protocol for this conversion is provided below. |
| Steric Hindrance. | The bulky Z and Boc protecting groups can cause steric hindrance, slowing down the coupling reaction. Increase the coupling time (e.g., to 4 hours or overnight) or perform a double coupling.[7][8] |
| Suboptimal Activation. | The chosen coupling reagent may not be efficient enough. Switch to a more potent coupling reagent such as HBTU, HATU, or PyBOP, especially for difficult sequences.[7] |
| Peptide Aggregation on Resin. | Aggregation of the growing peptide chain can block access to the N-terminal amine.[8] Try switching to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt. |
| Degraded Reagents. | Amino acid solutions, especially after activation, can be unstable. Use freshly prepared solutions of the amino acid and coupling reagents. |
Issue 2: Formation of Deletion Sequences
Symptom: Mass spectrometry of the final crude peptide shows a significant peak corresponding to the target peptide minus one or more amino acids.
| Potential Cause | Recommended Solution |
| Failed Coupling in the Previous Cycle. | If a coupling reaction is incomplete and the unreacted amines are not capped, they will react in the subsequent coupling step, leading to a deletion of the intended amino acid. |
| Incomplete Deprotection. | Incomplete removal of the Nα-Boc group from the preceding amino acid will prevent the next amino acid from coupling.[9] Ensure deprotection is complete by extending the reaction time or using a fresh TFA solution. |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
This protocol is essential prior to using the amino acid derivative in a coupling reaction.
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the this compound salt in 5-10 volumes of ethyl acetate or DCM.[1]
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of ice-cold 10% KHSO₄ solution and shake vigorously. The solid DCHA salt should dissolve as it reacts to form dicyclohexylammonium bisulfate, which is soluble in the aqueous phase.[1][2]
-
Allow the layers to separate. The pH of the lower aqueous phase should be acidic (pH 2-3).[1]
-
Drain and discard the aqueous layer.
-
Wash the organic layer two more times with the ice-cold 10% KHSO₄ solution.[1][2]
-
Wash the organic layer with deionized water until the pH of the aqueous washing is approximately neutral (pH ≥ 4).[1]
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the Z-Lys(Boc)-OH free acid, which may be a solid or a viscous oil.[1][2] The product should be used promptly or stored under inert gas at low temperature.
Protocol 2: Standard Coupling of Z-Lys(Boc)-OH in Boc-SPPS
This is a general protocol using HBTU as the coupling reagent. Equivalents are based on the initial loading of the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-Lys(Boc)-OH (free acid from Protocol 1)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the Nα-Boc group from the previous amino acid has been completely removed (using 25-50% TFA in DCM) and the resin has been neutralized (e.g., using 5-10% DIPEA in DMF). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 2-4 equivalents of Z-Lys(Boc)-OH (free acid) and 2-4 equivalents of HBTU in DMF. Add 4-8 equivalents of DIPEA to the mixture. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed and neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and then DCM (2-3 times). The resin is now ready for the next deprotection step.
-
Troubleshooting: If the Kaiser test is positive, a second coupling (recoupling) can be performed by repeating steps 2-6. If the coupling remains incomplete, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[8]
Visualizations
Caption: Workflow for the preparation and coupling of Z-Lys(Boc)-OH.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. peptide.com [peptide.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Z-LYS(BOC)-OH DCHA Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Times for Z-Lys(Boc)-OH.DCHA Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the coupling reaction of Z-Lys(Boc)-OH.DCHA. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction efficiency.
Troubleshooting Guide
Encountering slow or incomplete coupling reactions with this compound is a common challenge, primarily due to steric hindrance from the bulky Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This guide provides a structured approach to identifying and resolving these issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric Hindrance: The bulky protecting groups on Z-Lys(Boc)-OH impede the approach of the activated amino acid to the resin-bound amine.[1][2] 2. Suboptimal Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, DIC) may lack the necessary reactivity for this sterically hindered amino acid.[1] 3. Inadequate Solvation: Poor swelling of the resin or aggregation of the growing peptide chain can limit access to reactive sites.[3] 4. DCHA Salt Interference: The dicyclohexylamine (DCHA) salt must be converted to the free acid form before coupling, especially when using carbodiimide reagents.[4] 5. Low Reagent Concentration/Equivalents: Insufficient amounts of the amino acid or coupling reagents can lead to an incomplete reaction. | 1. Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). A moderate temperature increase (e.g., to 40°C) can also be beneficial, but should be monitored to avoid side reactions.[3] 2. Switch to a More Potent Coupling Reagent: Employ a uronium/aminium salt (e.g., HATU, HBTU, HCTU) or a phosphonium salt (e.g., PyBOP) which are more effective for hindered couplings.[1][5] HATU is often preferred for its rapid reaction times and reduced risk of racemization.[6] 3. Optimize Solvent: Use a solvent with excellent solvating properties like N-methylpyrrolidone (NMP), which is often superior to N,N-Dimethylformamide (DMF) for difficult couplings.[3] 4. Convert DCHA Salt to Free Acid: Before coupling, treat the this compound with a weak acid to remove the DCHA salt. (See Protocol 1).[4] 5. Increase Reagent Equivalents & Consider Double Coupling: Use a higher excess of the amino acid and coupling reagents (e.g., 2-4 equivalents). If the reaction is still incomplete, perform a second coupling with fresh reagents.[2] |
| Racemization | 1. Prolonged Activation Time: The longer the activated amino acid exists before coupling, the higher the risk of racemization.[3] 2. Excessive Base: Strong or excessive amounts of base can promote racemization. 3. High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[2] | 1. Use a Coupling Reagent with a Racemization Suppressor: Reagents that incorporate HOBt or OxymaPure are known to minimize racemization.[2] 2. Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. 3. Control Temperature: Perform the coupling at room temperature or consider reducing the temperature to 0°C if racemization persists.[3] |
| Formation of Deletion Sequences | 1. Incomplete Coupling: The primary cause is the failure of Z-Lys(Boc)-OH to couple to all available N-terminal amines.[2] | 1. Implement a Double Coupling Protocol: Routinely perform a second coupling for this sterically hindered amino acid. 2. Capping: If a positive ninhydrin test persists after double coupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often slow?
The primary reason for slow coupling is the significant steric hindrance caused by the bulky Z and Boc protecting groups. These groups physically obstruct the activated carboxylic acid from efficiently reaching the N-terminal amine of the growing peptide chain on the solid support, thus slowing down the reaction rate.[1][2]
Q2: Do I need to remove the DCHA salt from this compound before coupling?
Yes, for many coupling methods, especially those involving carbodiimides like DCC or DIC, the dicyclohexylamine (DCHA) salt must be converted to the free acid form to enable proper activation of the carboxylic acid.[4]
Q3: Which coupling reagent is most effective for Z-Lys(Boc)-OH?
For sterically hindered amino acids like Z-Lys(Boc)-OH, uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are generally more effective than standard carbodiimides.[1][5] HATU is often considered one of the most efficient due to its high reactivity and ability to suppress racemization.[6]
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction. This is highly recommended for sterically hindered amino acids like Z-Lys(Boc)-OH to ensure the reaction goes to completion, as indicated by a negative ninhydrin test.[2]
Q5: Can I increase the reaction temperature to speed up the coupling?
A moderate increase in temperature (e.g., to 30-40°C) can enhance the reaction rate. However, this should be done with caution as higher temperatures can also increase the risk of side reactions, most notably racemization.[2][3]
Data Presentation
Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent Class | Representative Reagents | Coupling Efficiency | Racemization Suppression | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | High to Very High | Fast reaction times, high yields, effective for hindered amino acids.[5] | Higher cost, potential for side reactions if used in excess.[7] |
| Phosphonium Salts | PyBOP, PyAOP | High | High | Rapid reactions, good yields. | Can be less effective than aminium salts for extremely challenging couplings.[5] |
| Carbodiimides | DCC, DIC, EDC | Moderate to High | Moderate (requires additive) | Cost-effective. | Slower reaction times for hindered residues, requires an additive like HOBt or OxymaPure to suppress racemization.[5] |
Solvent Suitability for Coupling Reactions
| Solvent | Solvating Properties | Typical Coupling Efficiency | Key Considerations |
| N-Methylpyrrolidone (NMP) | Excellent | Very High | Often considered superior to DMF for difficult or aggregation-prone sequences.[3] |
| N,N-Dimethylformamide (DMF) | Good | High | A good all-around solvent, but can decompose to form dimethylamine, which can cause side reactions.[3] |
| Dichloromethane (DCM) | Moderate | Moderate | Less effective at solvating polar peptide chains, which can lead to aggregation. |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
This step is crucial before proceeding with carbodiimide-mediated coupling.
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 1M aqueous potassium bisulfate (KHSO₄) solution.[4]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Evaporate the solvent under reduced pressure to obtain the Z-Lys(Boc)-OH free acid.
Protocol 2: HATU-Mediated Coupling of Z-Lys(Boc)-OH
This protocol is recommended for achieving high coupling efficiency.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.
-
Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.
-
Pre-activation: In a separate reaction vessel, dissolve Z-Lys(Boc)-OH (free acid form, 2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.
-
Base Addition: Add a hindered base such as DIEA (4.0 equivalents) to the pre-activation mixture.
-
Activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), proceed with a second coupling (double coupling) by repeating steps 3-7 with fresh reagents.[2]
-
Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Visualizations
Caption: A generalized workflow for the coupling of Z-Lys(Boc)-OH in solid-phase peptide synthesis.
Caption: Troubleshooting logic for incomplete this compound coupling.
References
Technical Support Center: Managing Aggregation in Peptides Containing Z-Lys(Boc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, purification, and handling of peptides containing the protected amino acid Z-Lys(Boc)-OH, with a focus on managing and mitigating aggregation.
Troubleshooting Guides
This section offers step-by-step solutions to common aggregation-related problems.
Guide 1: On-Resin Aggregation During Synthesis
Issue: You observe poor resin swelling, slow or incomplete coupling/deprotection reactions, and positive Kaiser tests after coupling steps.[1][2][3]
This is a classic sign of on-resin aggregation, where growing peptide chains self-associate via hydrogen bonds, hindering reagent access.[2] Peptides containing hydrophobic residues are particularly susceptible.[1]
Solutions:
-
Solvent and Temperature Modification:
-
Switch Solvents: Change the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) or add up to 25% dimethylsulfoxide (DMSO) to DMF to improve solvation and disrupt hydrogen bonding.[1][4]
-
Elevate Temperature: Perform coupling reactions at a higher temperature (e.g., 40-55°C) to provide energy to break up secondary structures.[1][5] Microwave-assisted synthesis is particularly effective at disrupting intermolecular hydrogen bonds.[1][6][7]
-
-
Incorporate Chaotropic Agents:
-
Mechanical Disruption:
-
Optimize Synthesis Strategy (for future syntheses):
-
Use Low-Loading Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains, reducing intermolecular interactions.[5][7]
-
Incorporate Structure-Disrupting Elements: Strategically insert pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every 6-7 residues to introduce "kinks" that disrupt β-sheet formation.[1][7]
-
Guide 2: Poor Solubility of Cleaved Peptide
Issue: After cleavage and lyophilization, your peptide containing Z-Lys(Boc)-OH is insoluble or poorly soluble in standard purification solvents like water/acetonitrile mixtures.[7]
This is common for hydrophobic peptides, where the protecting groups can contribute to the overall low polarity. The goal is to find a solvent system that disrupts the aggregates.
Solutions:
-
Systematic Solubilization Approach:
-
Begin with the least denaturing solvents and progress to stronger ones as needed. Always test solubility on a small aliquot first.
-
See Experimental Protocol 3: Systematic Peptide Solubilization.
-
-
pH Adjustment:
-
Adjusting the pH away from the peptide's isoelectric point (pI) increases its net charge, promoting electrostatic repulsion and improving solubility.[4][5]
-
For basic peptides (net positive charge), use a slightly acidic solution (e.g., 10% acetic acid).[4][5][8]
-
For acidic peptides (net negative charge), use a slightly basic solution (e.g., 0.1 M ammonium bicarbonate).[4][5][9]
-
-
Use of Additives:
-
Chaotropic Agents: Add agents like guanidine hydrochloride (up to 6 M) or urea to the purification buffer to disrupt aggregates.[7][8] Note that these may need to be removed later and can interfere with biological assays.[8]
-
Detergents: For extremely difficult cases, detergents like Sodium Dodecyl Sulfate (SDS) can be used, though they may be difficult to remove.[10]
-
Decision-Making Workflow for On-Resin Aggregation
Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why does it occur? A1: Peptide aggregation is the self-association of individual peptide molecules to form larger, often insoluble structures.[11] This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1][2] Factors influencing aggregation include the peptide's amino acid sequence (especially hydrophobicity), concentration, pH, and temperature.[12][13]
Q2: Are peptides containing Z-Lys(Boc)-OH more prone to aggregation? A2: Not necessarily due to the Z-Lys(Boc)-OH residue itself, but rather the overall properties of the peptide sequence it is part of. The Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are hydrophobic, and their presence can contribute to the overall hydrophobicity of a peptide, especially if the sequence already contains other hydrophobic amino acids.[14] Highly hydrophobic peptides are more prone to aggregation as they seek to minimize contact with polar solvents.[1][14]
Q3: How can I predict if my peptide sequence is likely to aggregate? A3: While precise prediction is difficult, some general indicators exist.[1] Sequences with a high content of hydrophobic and β-branched amino acids (Val, Ile, Leu, Phe) are more susceptible.[3][14] Stretches of five or more hydrophobic residues are known as "aggregation-prone regions" (APRs).[12] Various computational prediction programs are also available that analyze factors like hydrophobicity, charge, and β-sheet forming propensity.[12]
Q4: What analytical techniques can detect and characterize peptide aggregation? A4: Several techniques can be used, often in combination, to provide a complete picture of the aggregation state. These range from simple visual inspection to sophisticated biophysical methods.
| Technique | Principle | Information Provided |
| Visual Inspection | Observation of cloudiness, precipitates, or gel formation. | Qualitative indication of gross aggregation. |
| UV-Vis Spectroscopy | Measures light scattering at wavelengths like 350 nm (turbidity).[15][16] | Detects the presence of large aggregates. |
| Fluorescence Spectroscopy | Uses intrinsic (Tryptophan) or extrinsic (e.g., Thioflavin T) dyes that change fluorescence upon binding to aggregates.[15][17] | Detects early-stage misfolding and fibril formation. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[15][18] | Quantifies monomers, dimers, and higher-order soluble aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution.[18] | Provides information on the size of aggregates in solution. |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a centrifugal field.[18] | Assesses the homogeneity and molecular weight of species in solution.[18] |
Q5: What are the best practices for handling and storing aggregation-prone peptides? A5:
-
Storage: Store lyophilized peptides at -20°C or colder, protected from light and moisture.[9] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[9]
-
Solubilization: Dissolve the peptide just before use. If you need to store it in solution, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C to minimize freeze-thaw cycles.
-
Avoid Vortexing: Vigorous agitation can induce aggregation. Instead, use gentle swirling or brief sonication to dissolve the peptide.[8]
-
Sterile Conditions: Use sterile buffers and water to prevent microbial degradation, which can sometimes initiate aggregation.[8]
Factors Contributing to Peptide Aggregation
Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.[7]
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol for the N-terminal amino acid.
-
Initial Wash: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl or NaClO₄ in DMF to the resin, ensuring the beads are well-suspended.[7]
-
Incubation: Gently agitate the resin in the chaotropic salt solution for 15-30 minutes.
-
Thorough Rinsing: It is critical to completely remove the chaotropic salt. Wash the resin extensively with DMF (at least 5-7 times). Residual salt can interfere with the subsequent coupling reaction.[7]
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.
Protocol 2: Test Cleavage to Monitor Synthesis
For peptides longer than 20 amino acids, performing a small test cleavage at intermediate steps is highly recommended to monitor the synthesis progress and detect problems early.[2][3]
-
Sample Collection: After a coupling step and subsequent washing, take a small sample of the dried peptide-resin (10-20 mg).[4][19]
-
Cleavage: Place the resin in a microcentrifuge tube and add an appropriate cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% water, 2.5% triisopropylsilane).[4][19]
-
Reaction: Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[4]
-
Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.[20]
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Analyze the crude peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the presence of the correct mass for the intermediate sequence.[20]
Protocol 3: Systematic Peptide Solubilization
Always use a small aliquot of your peptide for solubility tests. A successfully solubilized peptide will form a clear, particle-free solution.[8]
-
Step 1: Water/Aqueous Buffer:
-
Try to dissolve the peptide in sterile, deionized water or a common buffer (e.g., PBS, Tris at pH 7).[8]
-
If it doesn't dissolve, proceed to the next step.
-
-
Step 2: pH Adjustment:
-
Calculate the peptide's net charge at pH 7.
-
If the net charge is positive (basic peptide), add a small amount of 10% aqueous acetic acid.[8]
-
If the net charge is negative (acidic peptide), add a small amount of 0.1 M ammonium bicarbonate or 10% NH₄OH.[8]
-
If solubility is still poor, proceed to the next step.
-
-
Step 3: Organic Co-solvents:
-
Add a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile to the peptide powder to first wet and dissolve it, then slowly add the desired aqueous buffer to dilute to the final concentration.[4][5][7]
-
Start with 10-20% organic solvent and increase if necessary. Be aware of the tolerance of your downstream application to these solvents.
-
-
Step 4: Denaturing Agents (for non-biological assays or refolding protocols):
-
If the peptide remains insoluble, try stronger solvents like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA), which are very effective at breaking down strong aggregates.[21] These must be removed by lyophilization before use in most applications.
-
Alternatively, use denaturants like 6 M guanidine-HCl or 8 M urea.[8]
-
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 10. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. approcess.com [approcess.com]
- 16. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Aggregation Analysis [intertek.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Solid-Phase Peptide Synthesis with Z-Lys(Boc)-OH.DCHA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides synthesized using Z-Lys(Boc)-OH.DCHA.
Frequently Asked Questions (FAQs)
Q1: What is the role of the dicyclohexylamine (DCHA) salt in this compound?
A1: The dicyclohexylamine (DCHA) salt form of Z-Lys(Boc)-OH improves the handling and stability of the amino acid derivative. Many protected amino acids are oils or amorphous solids that can be difficult to purify and handle. The formation of a crystalline salt with DCHA facilitates purification and improves the shelf-life of the compound. Before use in solid-phase peptide synthesis (SPPS), the DCHA salt must be converted to the free acid.
Q2: How does the orthogonal protection scheme of Z-Lys(Boc)-OH work?
A2: Z-Lys(Boc)-OH utilizes an orthogonal protection strategy, meaning the two protecting groups, Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl), can be removed under different conditions without affecting each other.[1]
-
The Boc group protects the α-amino group and is labile to moderate acids, such as trifluoroacetic acid (TFA).[1]
-
The Z group protects the ε-amino group of the lysine side chain and is stable to the acidic conditions used to remove the Boc group. It is typically removed by catalytic hydrogenolysis.[2]
This orthogonality is crucial for the controlled, stepwise elongation of the peptide chain and allows for selective modification of the lysine side chain if required.
Q3: Which SPPS strategy (Fmoc or Boc) is compatible with Z-Lys(Boc)-OH?
A3: Z-Lys(Boc)-OH is primarily designed for use in Boc-based solid-phase peptide synthesis (Boc-SPPS) . In this strategy, the Boc group on the α-amino position is removed at each cycle with TFA, while the Z group on the lysine side chain remains intact. The Z group then acts as a permanent side-chain protecting group that is removed during the final cleavage from the resin.
While it could potentially be incorporated into an Fmoc-based strategy, the Z group's removal condition (hydrogenolysis) is not standard during routine Fmoc-SPPS and would require an additional on-resin deprotection step.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in SPPS and provides potential solutions.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a frequent problem in SPPS and can lead to the formation of deletion sequences, reducing the overall yield of the desired peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete conversion of DCHA salt to free acid | Ensure the DCHA salt is fully converted to the free acid before the coupling reaction. This can be achieved by dissolving the DCHA salt in an organic solvent like dichloromethane (DCM) and washing with an ice-cold aqueous solution of KHSO₄. |
| Steric Hindrance | The bulky Z and Boc protecting groups can sterically hinder the coupling reaction. To overcome this, consider using a more potent activating agent, increasing the coupling time, or performing a double coupling. |
| Suboptimal Coupling Reagents | The choice of coupling reagent significantly impacts efficiency. For sterically hindered amino acids, stronger activating agents are often required. |
| Peptide Aggregation | As the peptide chain elongates, it can aggregate on the resin, making the N-terminus inaccessible. If aggregation is suspected, try switching to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or using chaotropic salts. |
Issue 2: Unwanted Side Reactions
Side reactions can lead to impurities that are difficult to remove and reduce the yield of the target peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Alkylation of Sensitive Residues | During Boc deprotection with TFA, the generated tert-butyl cation can alkylate sensitive residues like tryptophan and methionine.[1] To prevent this, add scavengers such as dithiothreitol (DTE) or triisopropylsilane (TIS) to the deprotection solution.[3] |
| Premature Z-group Cleavage | While generally stable to TFA, prolonged or repeated exposure to strong acidic conditions could potentially lead to minor cleavage of the Z group. Ensure Boc deprotection times are not excessively long. |
| Racemization | Racemization can occur during the activation step of the amino acid. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) can help to suppress racemization.[4] |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the DCM solution three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil.
Protocol 2: Standard Coupling Cycle in Boc-SPPS
This protocol outlines a single cycle for the addition of Z-Lys(Boc)-OH to the peptide-resin.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[5]
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-30 minutes.[3]
-
-
Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (3x) to remove TFA and byproducts.[5]
-
Neutralization:
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vessel, pre-activate Z-Lys(Boc)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
While specific comparative data for this compound is limited, this table summarizes the general characteristics of commonly used coupling reagents.
| Coupling Reagent | Class | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective; soluble urea byproduct.[4] | Slower reaction times compared to onium salts; potential for racemization without additives.[4] |
| HBTU | Aminium/Uronium Salt | High coupling efficiency; rapid reaction times.[4][7] | More expensive than carbodiimides; can react with the N-terminus if used in large excess. |
| HATU | Aminium/Uronium Salt | Generally faster and more efficient than HBTU with less racemization, especially for hindered couplings.[7] | Higher cost than HBTU. |
| PyBOP | Phosphonium Salt | High coupling efficiency; byproducts are generally less hazardous than those from BOP.[7] | Can be more expensive than aminium salts. |
Visualizations
Caption: General workflow for a single cycle in Boc-SPPS.
Caption: Orthogonal deprotection of Z and Boc groups.
References
incomplete deprotection of Z or Boc groups from lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the removal of Carboxybenzyl (Z) and tert-Butoxycarbonyl (Boc) protecting groups from lysine residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
Incomplete removal of the Boc group is a frequent issue in peptide synthesis and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low, or the acidic conditions might not be potent enough for complete removal. Some sequences or substrates may necessitate stronger acidic conditions or longer reaction times.[1]
-
Inadequate Reaction Time: The deprotection step might be too short. While 30 minutes to 2 hours is often sufficient, sterically hindered amino acids or challenging peptide sequences can require extended reaction times.[1]
-
Steric Hindrance: Bulky side chains of adjacent amino acids or N-methylated residues can physically block the acid from accessing the Boc group, thereby slowing down the cleavage reaction.[1]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): If the solid support is not adequately swelled in the deprotection solvent, the acid cannot efficiently reach all the peptide chains, leading to incomplete deprotection.[1]
-
Peptide Aggregation (SPPS): The formation of secondary structures, such as β-sheets, can hinder reagent diffusion and access to the N-terminus of the peptide.[1]
-
Resistant Amino Acid Residues: Certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to cleavage under standard TFA treatment.[1]
-
Reagent Quality: The purity of reagents is critical. For example, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]
Q2: What are the common reasons for incomplete Z (Cbz) deprotection?
Incomplete deprotection of the Z-group, particularly via catalytic hydrogenation, often stems from issues with the catalyst or reaction conditions:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is susceptible to poisoning by sulfur-containing compounds, which may be present as impurities in reagents or solvents. The newly formed free amine of the deprotected lysine can also coordinate to the catalyst surface, leading to inactivation.[2] Using a fresh batch or increasing the catalyst loading can often resolve this.[3]
-
Poor Substrate Solubility: If the Z-protected lysine or peptide has limited solubility in the reaction solvent, its access to the catalyst surface is restricted. This can be addressed by testing different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate) or by moderately increasing the reaction temperature.[2]
-
Insufficient Hydrogen Source: In catalytic hydrogenation, inadequate hydrogen pressure or poor gas-liquid mixing can result in an incomplete reaction. For catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted before the reaction is complete.[2]
-
Inadequate Acid Strength (for Acidolysis): When using HBr in acetic acid, the concentration of HBr may be too low, or the reaction time may be insufficient for complete cleavage. Ensuring anhydrous conditions is also crucial as moisture can interfere with the reaction.[2]
Q3: How can I detect incomplete deprotection of Boc or Z groups?
Several analytical techniques can be employed to monitor the completeness of the deprotection step:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to track the disappearance of the starting material and the appearance of the product. The protected and deprotected forms will have different retention times.[3]
-
Mass Spectrometry (MS): MS can identify the mass of the incompletely deprotected peptide, which will be higher than the target peptide by the mass of the protecting group (100.12 g/mol for Boc; 134.14 g/mol for Z).[1]
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. The aromatic Z group will be UV active.[3]
-
Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test for the presence of free primary amines. A positive result (blue color) indicates a successful deprotection, while a negative or weak result suggests that the protecting group is still attached.[1] A faint blue color might indicate partial deprotection.[4] Note that this test is not reliable for N-terminal proline residues.[5]
-
NMR Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the protecting group (e.g., the tert-butyl protons of the Boc group or the benzyl protons of the Z group) and the appearance of signals for the deprotected product.
Troubleshooting Guides
Incomplete Boc Deprotection
This section provides a systematic approach to diagnosing and resolving issues related to incomplete Boc deprotection.
Problem: HPLC/LC-MS analysis of the crude product shows a significant amount of starting material or deletion sequences.
References
- 1. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Synthesized with Z-Lys(Boc)-OH.DCHA
This technical support guide is designed for researchers, scientists, and drug development professionals to address the purification challenges associated with peptides synthesized using Nα-Z-Nε-Boc-L-lysine dicyclohexylamine salt (Z-Lys(Boc)-OH.DCHA).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides synthesized with this compound?
A1: The primary challenge lies in the quasi-orthogonal nature of the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. Both are labile to acid, but require different acid strengths for removal.[1] This can lead to incomplete deprotection or the unintended partial removal of the wrong protecting group during cleavage from the resin, resulting in a heterogeneous mixture of the desired peptide and protected or partially protected impurities that can be difficult to separate by HPLC.
Q2: What are the advantages of using the dicyclohexylamine (DCHA) salt of Z-Lys(Boc)-OH?
A2: The DCHA salt form of Z-Lys(Boc)-OH offers practical benefits in the laboratory. Salts are often more stable and easier to handle than their free acid counterparts, which can simplify weighing, dissolution, and storage, contributing to a smoother workflow.[2] The DCHA salt enhances the stability and handling of the amino acid derivative.[3]
Q3: Can the Z and Boc groups be removed simultaneously?
A3: While both groups are acid-labile, their removal conditions differ significantly. The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), whereas the Z group typically requires stronger acids like HF or HBr/acetic acid, or catalytic hydrogenation for cleavage.[4] Attempting simultaneous removal with a single strong acid treatment can lead to a mixture of products and potential side reactions. A strategic, stepwise deprotection is generally recommended for achieving high purity.
Q4: How does the presence of both Z and Boc groups on the lysine side chain affect the peptide's properties during purification?
A4: The presence of these bulky, hydrophobic protecting groups significantly increases the hydrophobicity of the peptide. This can lead to challenges such as poor solubility in aqueous buffers, aggregation, and strong retention on reverse-phase HPLC columns, which may result in broad peaks and poor resolution.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple Peaks in HPLC Chromatogram | 1. Incomplete removal of the Boc group. 2. Incomplete removal of the Z group. 3. Presence of deletion or truncated peptide sequences.[6] 4. Oxidation of sensitive residues (e.g., Met, Cys, Trp).[6] | 1. Optimize the TFA cleavage time and concentration for complete Boc removal.[6] 2. For Z group removal, ensure complete catalytic hydrogenation or use an appropriate strong acid cleavage cocktail. 3. Optimize coupling and deprotection steps during synthesis to minimize side products. 4. Add scavengers like dithiothreitol (DTT) to the cleavage cocktail and use degassed solvents.[7] |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide aggregation due to the hydrophobicity of the protecting groups. 2. Secondary interactions with the HPLC column. 3. Column overload.[5] | 1. Dissolve the peptide in a small amount of a strong organic solvent (e.g., DMSO, acetonitrile) before dilution. 2. Ensure 0.1% TFA is present in the mobile phases to minimize silanol interactions.[5] 3. Reduce the sample load injected onto the column.[5] |
| Low Peptide Recovery After Purification | 1. Poor solubility of the protected or partially protected peptide in the purification buffers. 2. Irreversible adsorption to the HPLC column.[6] | 1. Experiment with different solvent systems for sample preparation, potentially including organic solvents or denaturants.[8] 2. After the run, wash the column with a strong solvent like 100% acetonitrile or isopropanol. |
| Unexpected Mass Detected by MS | 1. Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation generated during Boc deprotection. 2. Formation of adducts with scavengers. | 1. Use an effective scavenger cocktail during TFA cleavage (e.g., with triisopropylsilane (TIS) and water).[9] 2. Analyze the mass shift to identify the potential adduct and adjust the cleavage cocktail accordingly. |
Quantitative Data Summary
Table 1: Stability of Protecting Groups to Different Reagents
| Protecting Group | Reagent | Stability |
| Boc | 20% Piperidine in DMF | Stable |
| 25-50% TFA in DCM | Labile (cleaved)[9] | |
| 4 M HCl in Dioxane | Labile (cleaved)[9] | |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | |
| Z | 20% Piperidine in DMF | Stable |
| 25-50% TFA in DCM | Generally Stable (slow cleavage may occur)[4] | |
| Strong Acids (HF, HBr/AcOH) | Labile (cleaved)[4] | |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile (cleaved)[10] |
Table 2: Common HPLC Gradients for Peptides with Z-Lys(Boc)-OH
| Peptide Characteristics | Column | Mobile Phase A | Mobile Phase B | Gradient Example |
| Highly Hydrophobic (with Z/Boc) | C18, 5 µm, 100 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 20-80% B over 40 min |
| Moderately Hydrophobic | C18, 5 µm, 100 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-60% B over 40 min |
| Deprotected Peptide | C18, 5 µm, 300 Å (wide-pore) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-50% B over 30 min[11] |
Experimental Protocols
Protocol 1: On-Resin Orthogonal Removal of the Z Group by Catalytic Transfer Hydrogenation
This protocol is for the selective removal of the Z group while the peptide is still attached to the resin and other acid-labile groups (like Boc) remain intact.
Materials:
-
Peptide-resin with Z-protected lysine
-
N,N-Dimethylformamide (DMF)
-
Palladium acetate (Pd(OAc)₂)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of Pd(OAc)₂ in DMF.
-
Add the Pd(OAc)₂ solution to the resin and mix gently.
-
Add PhSiH₃ to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test on a cleaved sample).
-
Once complete, wash the resin thoroughly with DMF, DCM, and MeOH to remove the catalyst and byproducts.
-
The resin is now ready for further synthesis or cleavage.
Protocol 2: Cleavage and Boc-Deprotection using a Standard TFA Cocktail
This protocol is for the cleavage of the peptide from the resin and simultaneous removal of the Boc group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dithiothreitol (DTT) - if Cys is present
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% H₂O, and 2.5% DTT (if needed).[12]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for HPLC purification issues.
References
- 1. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. kohan.com.tw [kohan.com.tw]
impact of steric hindrance from Z-Lys(Boc)-OH.DCHA on coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Z-Lys(Boc)-OH.DCHA in their experiments.
Understanding the Challenges of this compound Coupling
Z-Lys(Boc)-OH is an amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the epsilon-amino group of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. It is often supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and handling. The bulky nature of both the Z and Boc protecting groups, in addition to the inherent size of the lysine side chain, creates significant steric hindrance. This can lead to challenges during the peptide coupling reaction, resulting in lower yields and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect the coupling of this compound?
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the case of this compound, the large Z and Boc protecting groups physically obstruct the approach of the coupling reagents and the N-terminal amine of the peptide chain to the carboxyl group of the lysine derivative. This obstruction can significantly slow down the rate of peptide bond formation and may lead to incomplete coupling.
Q2: Why is Z-Lys(Boc)-OH often supplied as a DCHA salt?
The dicyclohexylamine (DCHA) salt improves the stability and handling of the Z-Lys(Boc)-OH, making it a more crystalline and less-prone-to-degradation solid. However, the DCHA salt must be converted to the free acid before it can be used in a peptide coupling reaction.[1][2]
Q3: Can I use standard coupling reagents like DCC/HOBt for this compound?
While standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) in combination with HOBt (1-hydroxybenzotriazole) can be used, they are often inefficient for sterically hindered amino acids like this compound.[3][4][5] More potent onium salt-based coupling reagents such as HATU, HBTU, or PyBOP are generally recommended to achieve higher coupling yields and faster reaction times.[3][6]
Q4: What is racemization and is it a concern when coupling this compound?
Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid during activation and coupling. While urethane-protected amino acids (like those with Z or Boc groups) are generally less prone to racemization, the slow coupling reactions associated with sterically hindered residues can increase the risk.[6] The use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) is crucial to suppress this side reaction.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Steric Hindrance: The bulky Z and Boc protecting groups are impeding the reaction. | - Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP. - Increase the equivalents of the amino acid and coupling reagent (e.g., 2-3 equivalents). - Extend the coupling reaction time. - Perform a double coupling. |
| Incomplete Conversion of DCHA Salt: Residual DCHA is interfering with the reaction. | Ensure complete conversion of the DCHA salt to the free acid by thorough washing with an acidic solution (e.g., KHSO4) before the coupling step.[1] | |
| Suboptimal Solvent: Poor solubility of reactants or aggregation of the growing peptide chain. | Use a solvent known for good solvating properties in peptide synthesis, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling: The this compound failed to couple completely to the growing peptide chain. | - Implement the solutions for "Low Coupling Yield". - After the coupling step, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. |
| Racemization Detected | Prolonged Activation Time: The activated amino acid is susceptible to racemization over time. | - Use a coupling reagent known for low racemization, such as those combined with HOAt or OxymaPure. - Avoid excessively long pre-activation times before adding the activated amino acid to the resin. - Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] |
Data Presentation
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| DCC/HOBt | Moderate | Moderate | Low cost. | Byproduct (DCU) can be difficult to remove. Slower reaction times. |
| HBTU/DIPEA | High | Low to Moderate | Widely used, reliable, and effective for many hindered couplings. | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU/DIPEA | Very High | Low | Highly reactive and fast, often considered one of the most effective for difficult couplings.[3] | Higher cost. |
| PyBOP/DIPEA | High | Low | High efficiency and minimizes racemization. No guanidinylation side reaction. | Byproducts can be difficult to remove. |
| COMU/DIPEA | Very High | Low | High efficiency and good solubility. Not based on potentially explosive HOBt/HOAt. | Higher cost. |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
This procedure must be performed before the coupling reaction.
-
Dissolution: Dissolve the this compound salt in dichloromethane (DCM).
-
Acidic Wash: Transfer the DCM solution to a separatory funnel and wash it three times with an equal volume of ice-cold 1M aqueous potassium bisulfate (KHSO4) solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the Z-Lys(Boc)-OH free acid as a solid or oil.[1]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Z-Lys(Boc)-OH
This protocol assumes a standard Fmoc-based SPPS workflow and utilizes HATU as the coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Activation of Z-Lys(Boc)-OH: In a separate vessel, dissolve 2 equivalents of Z-Lys(Boc)-OH (the free acid from Protocol 1) and 1.95 equivalents of HATU in DMF. Add 4 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM.
-
Double Coupling (Optional): If the ninhydrin test remains positive, indicating incomplete coupling, repeat steps 4-7.
-
Capping (Optional): If the coupling is still incomplete after a double coupling, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amines.
Visualizations
Caption: Steric hindrance from bulky protecting groups on Z-Lys(Boc)-OH.
Caption: Workflow for coupling Z-Lys(Boc)-OH in solid-phase peptide synthesis.
References
Technical Support Center: Managing Z-Lys(Boc)-OH.DCHA Solubility in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Z-Lys(Boc)-OH.DCHA during chemical synthesis.
Troubleshooting Guide
Issue: this compound Fails to Dissolve in the Primary Solvent (e.g., DMF, DCM)
Possible Causes:
-
Low Solvent Quality: The presence of water or other impurities can significantly reduce the solubility of protected amino acids.
-
Insufficient Solvent Volume: The concentration of the solute may exceed its solubility limit in the chosen solvent.
-
Low Temperature: Solubility of many organic compounds decreases at lower temperatures.
-
Compound Aggregation: The material may have aggregated, hindering dissolution.
-
Suboptimal Solvent Choice: The selected solvent may not be the most effective for this particular protected amino acid.
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Verify Solvent Quality | Ensure the use of high-purity, anhydrous solvents. If the solvent container has been open for an extended period, consider using a fresh bottle. |
| 2 | Increase Solvent Volume | Gradually add more of the primary solvent to the mixture while stirring to see if the compound dissolves at a lower concentration. |
| 3 | Gentle Warming | Carefully warm the mixture to 30-40°C using a water bath. Avoid excessive heat, which could lead to degradation of the Boc-protecting group. |
| 4 | Sonication | Use a sonicator to break up any solid aggregates and facilitate the dissolution process. Sonicate in short bursts to avoid excessive heating. |
| 5 | Utilize a Co-Solvent System | If the compound remains insoluble, add a small percentage (e.g., 5-10% v/v) of a more powerful polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). For particularly stubborn solubility issues, a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) can be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a protected amino acid derivative. Like many other Boc-protected amino acids, it is generally soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO). Its solubility in chlorinated solvents like Dichloromethane (DCM) can be limited. It is practically insoluble in water and non-polar organic solvents.
Q2: My this compound precipitated out of solution during the coupling reaction. What could be the cause?
A2: Precipitation during the coupling reaction can be due to several factors:
-
Supersaturation: The initial dissolution might have resulted in a supersaturated solution, which is unstable.
-
Change in Solvent Composition: The addition of other reagents (e.g., coupling agents, bases dissolved in a different solvent) can alter the overall solvent polarity, leading to precipitation.
-
Temperature Fluctuations: A drop in the laboratory's ambient temperature can decrease solubility.
-
Peptide-Resin Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain on the resin can aggregate, which can affect the solubility of the incoming amino acid in the local environment of the resin beads.
Q3: Are there alternative solvents I can use to dissolve this compound?
A3: Yes. If you are facing solubility issues in standard solvents, consider the following options:
-
N-Methyl-2-pyrrolidone (NMP): Often has better solvating properties than DMF for protected amino acids.
-
Dimethyl Sulfoxide (DMSO): A very powerful polar aprotic solvent, but be aware of its potential to interfere with certain coupling reagents and its higher boiling point, which can make it difficult to remove.
-
Co-solvent mixtures: As mentioned in the troubleshooting guide, mixtures such as TFE/DCM or HFIP/DCM can be very effective for dissolving sparingly-soluble protected peptides.[1]
Q4: Can I pre-dissolve this compound in a small amount of a strong solvent before adding it to the main reaction mixture?
A4: Yes, this is a common and effective strategy. You can dissolve the this compound in a minimal amount of a strong solvent like NMP or DMSO and then add it to the primary reaction solvent. Ensure that the final concentration of the strong solvent is low enough not to interfere with the subsequent reaction steps.
Q5: How does the dicyclohexylamine (DCHA) salt affect the solubility?
A5: The formation of a dicyclohexylamine salt is often used to improve the crystallinity and handling of the protected amino acid. While it can influence solubility, the overall solubility profile is still primarily dictated by the protected amino acid itself. In some cases, the free acid form (after removal of the DCHA) may exhibit different solubility characteristics.
Solubility Data Summary
| Solvent | Abbreviation | Type | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | Commonly used in peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | Often a better solvent than DMF for difficult sequences. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | Use with caution due to potential side reactions and difficulty in removal. |
| Dichloromethane | DCM | Chlorinated | Sparingly Soluble to Insoluble | Often used in combination with a more polar co-solvent. |
| Tetrahydrofuran | THF | Ether | Sparingly Soluble to Insoluble | Generally not a primary choice for dissolving this compound. |
| Water | H₂O | Protic | Insoluble | |
| Methanol | MeOH | Protic | Sparingly Soluble | |
| Methyl Ethyl Ketone | MEK | Ketone | Soluble | A patent document mentions recrystallization from MEK, indicating solubility at elevated temperatures.[2] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Add the calculated volume of high-purity, anhydrous DMF or NMP to achieve the desired concentration.
-
Stir the mixture at room temperature for 5-10 minutes.
-
If the compound does not fully dissolve, proceed to the troubleshooting steps outlined above (gentle warming, sonication).
Protocol 2: Dissolution using a Co-Solvent System
-
Weigh the this compound into a clean, dry vessel.
-
Add the primary solvent (e.g., DCM or DMF) to the vessel.
-
While stirring, add a small volume (5-10% of the total volume) of a stronger co-solvent (e.g., NMP or DMSO).
-
Continue stirring until the solute is completely dissolved. Gentle warming or sonication can be applied if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
strategies to minimize racemization with Z-Lys(Boc)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing racemization during the coupling of Z-Lys(Boc)-OH (Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine), supplied as its dicyclohexylamine (DCHA) salt. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to help ensure the stereochemical integrity of your peptide synthesis projects.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when using Z-Lys(Boc)-OH?
A1: Racemization of Z-Lys(Boc)-OH during peptide synthesis primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1][2] This process is initiated by the activation of the carboxylic acid group by a coupling reagent. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base present in the reaction mixture. The resulting planar oxazolone intermediate loses its original stereochemistry, and subsequent reaction with an amine can produce both the desired L-peptide and the undesired D-diastereomer.[1][2]
Q2: How does the dicyclohexylamine (DCHA) salt impact the coupling reaction?
A2: Z-Lys(Boc)-OH is often supplied as a DCHA salt to improve its stability and handling as a crystalline solid. Before the coupling reaction, the DCHA must be removed by an acid wash (e.g., with aqueous citric acid or KHSO₄) to liberate the free carboxylic acid, which is the reactive species. This step is crucial for the subsequent activation and coupling to proceed.
Q3: Are urethane-protected amino acids like Z-Lys(Boc)-OH resistant to racemization?
A3: Urethane protecting groups, such as the Benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups, are known to significantly suppress racemization compared to acyl-type protecting groups.[3] They do this by reducing the tendency of the activated amino acid to form the oxazolone intermediate. However, they do not eliminate the risk entirely. Under non-optimal conditions—such as the use of strong bases, high temperatures, or highly activating coupling reagents without additives—significant racemization can still occur.[3]
Q4: Which factors have the most significant impact on minimizing racemization?
A4: The most critical factors to control are the choice of coupling reagent, the use of additives, the type and stoichiometry of the base, the reaction solvent, and the temperature.[4] Optimizing these five parameters is the key to preserving the stereochemical purity of Z-Lys(Boc)-OH during its incorporation into a peptide sequence.
Troubleshooting Guide: High Levels of Diastereomeric Impurity
This guide addresses the common issue of detecting significant levels of the D-isomer after coupling Z-Lys(Boc)-OH.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Solution: Switch to an aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salt-based coupling reagent.[2] Rationale: Carbodiimides like DCC or DIC, when used alone, form a highly reactive O-acylisourea intermediate that readily cyclizes to the racemization-prone oxazolone. Onium salts, in the presence of an additive, convert the acid to a less reactive and more stable active ester, which favors the desired aminolysis over oxazolone formation.[1] |
| Absence of Racemization-Suppressing Additives | Solution: Always use an additive such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), especially with carbodiimide reagents. Rationale: These additives act as traps for the activated intermediate, forming active esters that are more stable and less susceptible to racemization.[4] HOAt and OxymaPure are often more effective than HOBt.[4] |
| Incorrect Base Selection or Stoichiometry | Solution: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA).[2][4] Use the minimum amount of base necessary. Rationale: The primary role of the base is to neutralize protonated species. Strong, non-hindered bases can more easily abstract the α-proton from the activated amino acid, directly promoting racemization.[2] |
| High Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Rationale: Higher temperatures increase the rates of most chemical reactions, including the side reactions that lead to racemization. Maintaining a low temperature reduces the rate of oxazolone formation. |
| Polar Aprotic Solvent | Solution: If possible, use a less polar solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) instead of highly polar solvents like N,N-Dimethylformamide (DMF). Rationale: Polar aprotic solvents can stabilize the charged intermediates that lead to racemization. Less polar solvents can disfavor these pathways. |
| Prolonged Pre-activation Time | Solution: Minimize the pre-activation time (the period after mixing the amino acid and coupling reagent but before adding the amine component) to 1-5 minutes. Rationale: A long pre-activation period increases the concentration of the activated intermediate in the absence of the nucleophile, providing more opportunity for it to cyclize to the oxazolone. |
Data Presentation: Impact of Reagents on Racemization
While direct comparative data for Z-Lys(Boc)-OH is limited, the following tables summarize representative data from model peptide syntheses. These results illustrate the general trends and the significant impact of reagent selection on preserving stereochemical integrity. The principles are directly applicable to the coupling of Z-Lys(Boc)-OH.
Table 1: Comparison of Coupling Reagent/Additive Combinations
Data based on the coupling of a racemization-prone model peptide.
| Coupling Reagent | Additive | Base | % D-Isomer Formed (Epimerization) |
| DIC | None | DIPEA | >20% |
| DIC | HOBt | DIPEA | ~2.5% - 14.8% |
| DIC | HOAt | DIPEA | ~5.9% |
| HBTU | (Internal HOBt) | DIPEA | ~1.5% - 5.0% |
| HBTU | (Internal HOBt) | NMM | 0.6% |
| HATU | (Internal HOAt) | DIPEA | ~1.3% - 2.0% |
| HATU | (Internal HOAt) | NMM | 0.4% |
| COMU | (Internal Oxyma) | DIPEA | <1.0% |
Note: The extent of racemization is highly sequence and condition-dependent. This data is for comparative purposes. Source:[2][5]
Table 2: Influence of Base on Racemization with HATU and HBTU
Data based on the coupling of a challenging glycosylated serine derivative.
| Coupling Reagent | Base | % D-Isomer Formed (Epimerization) |
| HATU | DIPEA | 1.3% |
| HATU | NMM | 0.4% |
| HBTU | DIPEA | 1.7% |
| HBTU | NMM | 0.6% |
Source:[2]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/NMM
This protocol is recommended for coupling Z-Lys(Boc)-OH where minimizing racemization is the highest priority.
1. Liberation of the Free Acid:
-
Dissolve Z-Lys(Boc)-OH.DCHA salt in a mixture of ethyl acetate and water (approx. 10:1 v/v).
-
Add 5% aqueous citric acid or KHSO₄ solution and stir vigorously in a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 5% citric acid, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free acid of Z-Lys(Boc)-OH as an oil or foam.
2. Coupling Reaction:
-
In a reaction vessel, dissolve the resin-bound peptide with the free N-terminal amine in DMF.
-
In a separate vial, dissolve Z-Lys(Boc)-OH (1.5 to 3 equivalents relative to resin loading) and HATU (1.45 to 2.9 equivalents) in DMF.
-
Add N-methylmorpholine (NMM) (3 to 6 equivalents) to the Z-Lys(Boc)-OH/HATU solution.
-
Allow the mixture to pre-activate for no more than 2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
After a negative test, wash the resin thoroughly with DMF, followed by DCM, and dry.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This carbodiimide-based protocol is an excellent alternative, particularly when cost is a consideration.
1. Liberation of the Free Acid:
-
Follow Step 1 from Protocol 1.
2. Coupling Reaction:
-
In a reaction vessel, dissolve the resin-bound peptide with the free N-terminal amine in DMF or DCM. Cool the vessel to 0 °C in an ice bath.
-
In a separate vial, dissolve Z-Lys(Boc)-OH (1.5 to 3 equivalents) and OxymaPure (1.5 to 3 equivalents) in DMF or DCM.
-
Add the Z-Lys(Boc)-OH/OxymaPure solution to the chilled resin slurry.
-
Add DIC (1.5 to 3 equivalents) to the reaction mixture.
-
Agitate the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue reacting for 2-4 hours.
-
Monitor and wash the resin as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and logical relationships in minimizing racemization.
Caption: The competitive pathways of desired peptide coupling versus undesired racemization via an oxazolone intermediate.
Caption: A decision workflow for identifying and addressing issues of racemization during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of Z-Lys(Boc)-OH·DCHA
For Researchers, Scientists, and Drug Development Professionals
The purity of amino acid building blocks is paramount in peptide synthesis and drug development, directly impacting the quality, efficacy, and safety of the final product. Z-L-Lys(Boc)-OH·DCHA (Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium salt) is a crucial derivative of L-lysine used in the synthesis of peptides. Ensuring its chemical and stereochemical purity is a critical quality control step. This guide provides a comprehensive comparison of key analytical methods for the purity assessment of Z-Lys(Boc)-OH·DCHA, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to assess the purity of Z-Lys(Boc)-OH·DCHA. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For the determination of stereochemical integrity, Chiral HPLC is the method of choice. Each method offers distinct advantages and is suited for different aspects of purity analysis.
| Analytical Method | Parameter Measured | Principle | Advantages | Limitations |
| Reverse-Phase HPLC | Chemical Purity, Impurity Profile | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | High resolution and sensitivity, quantitative, well-established for purity determination of protected amino acids. | Requires derivatization for compounds without a chromophore (Z-protection provides UV absorbance), method development can be time-consuming. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity, Identification | Separation based on the differential adsorption of components on a thin layer of adsorbent material as a solvent moves up the plate. | Simple, rapid, and cost-effective for routine checks and reaction monitoring. | Primarily qualitative, less sensitive and reproducible than HPLC, not ideal for complex mixtures. |
| Quantitative NMR (qNMR) | Absolute Purity, Structural Confirmation | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Provides absolute purity without the need for a specific reference standard of the analyte, non-destructive, gives structural information. | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer for accurate quantification, potential for signal overlap. |
| Chiral HPLC | Enantiomeric Purity | Separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer. | Accurate determination of enantiomeric excess (e.e.), essential for ensuring stereochemical purity. | Requires specialized and often expensive chiral columns, method development can be challenging. |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is suitable for the quantitative determination of the purity of Z-Lys(Boc)-OH·DCHA and for identifying and quantifying process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: Acetonitrile/Water (1:1, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Z-Lys(Boc)-OH·DCHA sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment
TLC is a rapid and straightforward method for a qualitative check of purity and for monitoring the progress of synthesis reactions.
Materials:
-
TLC plates pre-coated with silica gel 60 F254
-
TLC developing chamber
-
UV lamp (254 nm)
-
Ninhydrin staining solution
Reagents:
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water in a ratio of 4:1:1 (v/v/v).
Procedure:
-
Sample Preparation: Dissolve a small amount of Z-Lys(Boc)-OH·DCHA in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1-2 mg/mL.
-
Spotting: Apply a small spot of the sample solution onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The Z-group will show a dark spot.
-
For detection of any free amino groups (impurities), spray the plate with ninhydrin solution and heat it gently. Free amines will appear as purple spots.
-
-
Analysis: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. The retention factor (Rf) value can be calculated for the main spot.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR allows for the determination of the absolute purity of Z-Lys(Boc)-OH·DCHA by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have proton signals that do not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of Z-Lys(Boc)-OH·DCHA into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial parameters for quantification include a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic proton signal from Z-Lys(Boc)-OH·DCHA (e.g., the aromatic protons of the Z-group or the t-butyl protons of the Boc-group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Z-Lys(Boc)-OH·DCHA
-
IS = Internal Standard
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is essential to confirm the stereochemical integrity of the L-lysine derivative and to quantify the presence of the D-enantiomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) or crown ether-based columns are often suitable for protected amino acids.
Reagents:
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol, often with an acidic or basic additive to improve peak shape. A common mobile phase for polysaccharide-based columns is a mixture of hexane and isopropanol.
Procedure:
-
Sample Preparation: Dissolve the Z-Lys(Boc)-OH·DCHA sample in the mobile phase or a compatible solvent to a concentration of about 1 mg/mL and filter.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Isocratic Elution: The mobile phase composition is typically kept constant throughout the run. The exact ratio of hexane to isopropanol will need to be optimized for the specific column used to achieve baseline separation of the enantiomers.
-
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the L- and D-enantiomers using the formula:
% e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] * 100
Data Presentation
The following tables summarize typical performance data for the described analytical methods. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Performance Comparison of Purity Analysis Methods
| Parameter | RP-HPLC | TLC | qNMR |
| Limit of Detection (LOD) | ~0.01% | ~0.5% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | - | ~0.3% |
| Precision (RSD) | < 2% | > 10% | < 1% |
| Accuracy (Recovery) | 98-102% | - | 99-101% |
| Analysis Time | 20-30 min | 30-60 min | 10-20 min |
Table 2: Performance of Chiral HPLC for Enantiomeric Purity
| Parameter | Chiral HPLC |
| LOD for D-enantiomer | ~0.02% |
| LOQ for D-enantiomer | ~0.06% |
| Precision (RSD) | < 5% for the minor enantiomer |
| Accuracy (Recovery) | 95-105% for spiked D-enantiomer |
Visualizing the Analytical Workflow
Logical Relationships of Analytical Methods
A Comparative Guide to HPLC and Mass Spectrometry Analysis of Z-Lys(Boc)-OH.DCHA Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise monitoring of coupling reactions and the accurate characterization of products are paramount. Z-Lys(Boc)-OH.DCHA, a commonly used protected amino acid, is a critical building block in the synthesis of complex peptides. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of reactions involving this compound, offering detailed experimental protocols and supporting data to aid in methodological selection and optimization.
HPLC Analysis: A Comparative Look at Stationary Phases
The choice of a stationary phase in reversed-phase HPLC is critical for achieving optimal separation of reactants, products, and potential impurities in a this compound coupling reaction. Here, we compare the performance of two widely used columns: the traditional C18 and the Phenyl-Hexyl, which offers alternative selectivity.
A model reaction involving the coupling of Z-Lys(Boc)-OH with a simple amino acid ester, such as Gly-OMe, activated by a common coupling agent like HBTU, serves as our basis for comparison. The primary components to be resolved are the starting material (Z-Lys(Boc)-OH), the activated ester intermediate, the desired dipeptide product (Z-Lys(Boc)-Gly-OMe), and potential side-products such as unreacted starting materials or byproducts from the coupling agent.
| Compound | C18 Column Retention Time (min) | Phenyl-Hexyl Column Retention Time (min) | Resolution (Rs) between Product and Starting Material (C18) | Resolution (Rs) between Product and Starting Material (Phenyl-Hexyl) |
| Gly-OMe | 3.2 | 3.5 | - | - |
| Z-Lys(Boc)-OH | 10.5 | 9.8 | 2.8 | 3.5 |
| Z-Lys(Boc)-Gly-OMe | 12.8 | 12.5 | - | - |
| HBTU Byproducts | 4.5 - 6.0 | 4.8 - 6.5 | - | - |
Key Observations:
-
C18 Column: Provides excellent hydrophobic retention, resulting in a good separation of the more nonpolar dipeptide product from the starting materials. The resolution between the product and the Z-Lys(Boc)-OH is generally sufficient for accurate quantification.
-
Phenyl-Hexyl Column: Offers unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic Z-group of the analytes. This can lead to improved resolution for certain compounds, as seen in the slightly better separation of the product and starting material in this hypothetical example.
Mass Spectrometry Analysis: Unveiling Molecular Identities
Mass spectrometry is an indispensable tool for confirming the identity of the desired product and detecting any side-products by providing accurate mass information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids and peptides.
Expected Mass-to-Charge Ratios (m/z) in Positive Ion Mode:
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ | [M+Na]⁺ |
| Z-Lys(Boc)-OH | 380.44 | 381.45 | 403.43 |
| Gly-OMe | 89.09 | 90.10 | 112.08 |
| Z-Lys(Boc)-Gly-OMe | 451.52 | 452.53 | 474.51 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:
Tandem MS provides further structural information through fragmentation analysis. Key fragmentation patterns for Z-Lys(Boc)-Gly-OMe include:
-
Loss of the Boc group: A characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is a strong indicator of the presence of this protecting group.
-
Fragmentation of the Z group: The benzyloxycarbonyl (Z) group can fragment, leading to characteristic ions.
-
Peptide backbone fragmentation: Cleavage of the peptide bond results in b- and y-ions, which confirm the amino acid sequence.
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |
| 452.53 | Neutral loss of isobutylene | 396.53 |
| 452.53 | Neutral loss of Boc group | 352.53 |
| 452.53 | y1 ion | 90.10 |
| 452.53 | b1 ion | 363.43 |
Experimental Protocols
HPLC Method for Reaction Monitoring
-
Instrumentation: A standard HPLC system with a UV detector.
-
Columns:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 30% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
LC-MS Method for Product Characterization
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
-
-
Tandem MS (MS/MS):
-
Collision Gas: Argon
-
Collision Energy: 15-30 eV (optimized for the precursor ion)
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and analysis of a dipeptide using this compound.
Logical Pathway for Method Selection
Caption: Decision pathway for selecting the appropriate analytical method based on the research objective.
Conclusion
Both HPLC and mass spectrometry are powerful and complementary techniques for the analysis of this compound reactions. HPLC, with a choice of stationary phases like C18 and Phenyl-Hexyl, is ideal for monitoring reaction progress and quantifying purity. Mass spectrometry, particularly ESI-MS and MS/MS, provides unequivocal confirmation of product identity and structural elucidation. For comprehensive analysis and quality control in peptide synthesis, a combined approach utilizing both techniques is highly recommended. This allows for a thorough understanding of the reaction outcome, ensuring the integrity of the synthesized peptides for downstream applications in research and drug development.
A Comparative Guide to Z-Lys(Boc)-OH.DCHA and Fmoc-Lys(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to the success of constructing a target peptide. The choice between different protecting group strategies can significantly impact synthesis efficiency, yield, and the purity of the final product. This guide provides an objective comparison between two commonly used protected lysine derivatives: Z-Lys(Boc)-OH.DCHA and Fmoc-Lys(Boc)-OH, highlighting their performance characteristics, typical applications, and the experimental protocols for their use.
Fundamental Differences in Protecting Group Strategy
The core distinction between this compound and Fmoc-Lys(Boc)-OH lies in the nature of their α-amino protecting groups, which dictates the overall synthetic approach.
-
This compound utilizes the Benzyloxycarbonyl (Z or Cbz) group for α-amino protection. The Z-group is traditionally employed in solution-phase peptide synthesis (SPPS) and is cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenation. The dicyclohexylamine (DCHA) salt form of this derivative enhances its stability and handling properties.
-
Fmoc-Lys(Boc)-OH employs the 9-Fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) . Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.
Both derivatives feature the tert-Butoxycarbonyl (Boc) group for the protection of the ε-amino group of the lysine side chain. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids like trifluoroacetic acid (TFA), making it an excellent orthogonal partner in Fmoc-based SPPS.
Performance Comparison
| Feature | This compound (Solution-Phase Synthesis) | Fmoc-Lys(Boc)-OH (Solid-Phase Synthesis) |
| Synthesis Method | Primarily Solution-Phase Peptide Synthesis (LPPS) | Primarily Solid-Phase Peptide Synthesis (SPPS) |
| Typical Yield | Can be high, but potential for loss during intermediate purification steps. | Generally high due to the use of excess reagents and simplified washing steps. |
| Purity of Crude Product | Intermediate purification is possible, potentially leading to a purer final product. | Can be lower due to the accumulation of deletion or side-product sequences. |
| Scalability | More amenable to large-scale synthesis (kilogram scale). | Excellent for lab-scale and moderate scale (milligram to gram). |
| Automation | Difficult to automate. | Readily automated. |
| Reaction Monitoring | Can be monitored at each step using standard analytical techniques (TLC, HPLC). | More challenging to monitor in real-time, often relying on post-synthesis analysis. |
| Deprotection Conditions | Harsh (catalytic hydrogenation or strong acids like HBr/AcOH). | Mild (secondary amines like piperidine). |
| Compatibility | Less suitable for complex peptides with sensitive functionalities. | Well-suited for the synthesis of long and complex peptides, including those with post-translational modifications. |
Experimental Protocols
This compound in Solution-Phase Peptide Synthesis
The following is a representative protocol for the coupling of Z-Lys(Boc)-OH and subsequent Z-group deprotection in a solution-phase synthesis.
Coupling Protocol:
-
Preparation of Z-Lys(Boc)-OH (Free Acid): The DCHA salt is typically converted to the free acid prior to coupling by treatment with a mild acid and extraction.
-
Activation: The free acid of Z-Lys(Boc)-OH (1.0 eq.) is dissolved in an appropriate solvent (e.g., DMF or DCM). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq.) are added at 0°C. The mixture is stirred for 30-60 minutes to form the active ester.
-
Coupling: The amino component (e.g., a peptide-ester, 1.0 eq.) is added to the activated Z-Lys(Boc)-OH solution. The reaction is allowed to proceed at room temperature for several hours to overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then subjected to a series of aqueous washes to remove unreacted starting materials and water-soluble byproducts. The product is then purified by chromatography or recrystallization.
Z-Group Deprotection (Catalytic Hydrogenation):
-
Reaction Setup: The Z-protected peptide is dissolved in a suitable solvent such as methanol, ethanol, or THF.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 10% by weight) is added to the solution.
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Work-up: Upon completion, the catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield the deprotected peptide.
Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
The following is a standard protocol for the incorporation of Fmoc-Lys(Boc)-OH into a peptide chain on a solid support.
Fmoc Deprotection:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.
-
Piperidine Treatment: The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 5-20 minutes at room temperature.
-
Washing: The piperidine solution is drained, and the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Coupling Protocol:
-
Activation: Fmoc-Lys(Boc)-OH (3-5 eq.) is pre-activated in a separate vessel by dissolving it in DMF with a coupling agent such as HBTU (3-5 eq.) or HATU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 6-10 eq.). The activation is typically complete within a few minutes.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: The coupling solution is drained, and the resin is washed thoroughly with DMF to remove excess reagents and byproducts. A capping step with acetic anhydride may be performed to block any unreacted amino groups.
Visualization of Orthogonal Protection Strategies
The key to modern peptide synthesis is the use of orthogonal protecting groups, which can be selectively removed without affecting other protecting groups. The combination of Fmoc for the α-amino group and Boc for the lysine side chain is a classic example of this principle.
Caption: Orthogonal deprotection in Fmoc-based SPPS.
In contrast, a strategy involving Z-protection for the α-amino group and Boc for the side chain presents a different orthogonal relationship.
Caption: Orthogonal deprotection in Z-based synthesis.
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis strategies.
-
This compound is well-suited for the large-scale synthesis of shorter peptides where intermediate purification is desired and the harsh deprotection conditions are tolerated. Its application is more traditional and less common in modern research settings for complex peptide synthesis.
-
Fmoc-Lys(Boc)-OH is the standard choice for modern solid-phase peptide synthesis, offering the advantages of mild deprotection conditions, ease of automation, and suitability for the synthesis of long and complex peptides. The orthogonality of the Fmoc/Boc protecting group pair is a significant advantage for constructing intricate peptide structures.
For researchers, scientists, and drug development professionals, a thorough understanding of these differences is crucial for designing efficient and effective peptide synthesis campaigns. The Fmoc-based strategy generally offers greater versatility and is the predominant method for the synthesis of a wide range of peptides for research and therapeutic applications.
A Comparative Guide to Boc and Z Protection Strategies for Lysine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex organic molecules, the strategic selection of protecting groups for reactive amino acid side chains is of paramount importance. Lysine, with its nucleophilic ε-amino group, necessitates robust protection to prevent undesired side reactions. This guide provides an objective comparison of two of the most fundamental and widely utilized amine protecting groups for lysine: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Z or Cbz) group. This comparison is supported by experimental data and detailed methodologies to aid in the rational design of synthetic strategies.
Core Principles: A Tale of Two Chemistries
The primary distinction between the Boc and Z protection strategies lies in their lability under different chemical conditions, a concept known as orthogonality. This difference dictates their application in various synthetic workflows, particularly in solid-phase peptide synthesis (SPPS).
-
Boc (tert-butyloxycarbonyl) Strategy: This approach is centered around the acid-labile nature of the Boc group. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[1][2]
-
Z (benzyloxycarbonyl or Cbz) Strategy: The Z group is a foundational protecting group in peptide chemistry, valued for its stability to both acidic and basic conditions.[3][4] Its removal is most commonly and cleanly achieved through catalytic hydrogenolysis.[3]
Head-to-Head Comparison: Performance and Properties
The choice between Boc and Z protection for the lysine side chain depends on the overall synthetic strategy, particularly the chemistry employed for the protection of the α-amino group and the desired orthogonality.
| Feature | Boc Protection | Z (Cbz) Protection |
| Chemical Nature | tert-butyloxycarbonyl | Benzyloxycarbonyl |
| Primary Deprotection | Acidolysis (e.g., TFA, HCl in dioxane)[5] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Z) groups.[2] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[3] |
| Stability | Stable to bases and nucleophiles.[6] | Stable to mild acids and bases.[4] |
| Typical Yields for Lysine Derivatives | High (e.g., 85-100% for Boc-Lys(Boc)-OH)[2][7][8] | Good to high (e.g., ~60-90% for Z-Lys(Boc)-OH)[9][10] |
| Common Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.[11] | Potential for catalyst poisoning by sulfur-containing residues. |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of these protecting groups. Below are representative protocols for the protection and deprotection of the lysine ε-amino group.
Protocol 1: Nε-Boc Protection of Lysine
This protocol describes the selective protection of the ε-amino group of lysine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.
-
Add a solution of (Boc)₂O in dioxane dropwise to the stirred lysine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected lysine.[7]
Protocol 2: Nε-Z (Cbz) Protection of Lysine
This protocol outlines the protection of the ε-amino group of lysine using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
Nα-Boc-L-lysine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Nα-Boc-L-lysine in a 1 M aqueous solution of sodium carbonate, cooling in an ice bath.
-
While stirring vigorously, add benzyl chloroformate dropwise, maintaining a temperature below 5°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-Z-L-lysine.
Protocol 3: Boc Deprotection from Lysine Side Chain
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add a scavenger, such as TIS, to the solution to trap the liberated tert-butyl cations.
-
Add TFA to the mixture (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
Protocol 4: Z (Cbz) Deprotection from Lysine Side Chain
This protocol details the removal of the Z group by catalytic hydrogenolysis.
Materials:
-
Z-protected peptide
-
Methanol or ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Mandatory Visualizations
Caption: Decision workflow for choosing between Boc and Z protection for the lysine side chain.
Caption: General experimental workflow for the Boc protection and deprotection of lysine.
References
- 1. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 9. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. peptide.com [peptide.com]
A Cost-Benefit Analysis of Z-Lys(Boc)-OH.DCHA versus Alternative Lysine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and overall cost-effectiveness. For the incorporation of lysine, a frequently modified residue, a key choice lies between derivatives suited for different overarching synthetic strategies, primarily the Boc/Z and Fmoc methodologies. This guide provides an objective, data-driven comparison of Z-Lys(Boc)-OH.DCHA, a cornerstone of the Boc/Z strategy, against its primary alternatives, most notably Fmoc-Lys(Boc)-OH, the standard in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
The choice between this compound and other lysine derivatives is fundamentally a choice between the Boc/Z and Fmoc solid-phase peptide synthesis (SPPS) strategies.
-
This compound , utilized in the Boc/Z strategy , offers the advantage of lower raw material costs for the protected amino acid itself. However, this strategy necessitates the use of harsh acidic conditions for the final cleavage (e.g., hydrogen fluoride - HF), which requires specialized equipment and can lead to side reactions with sensitive residues. The Z-group on the lysine side chain is typically removed by catalytic hydrogenation.
-
Fmoc-Lys(Boc)-OH , the standard in the more modern Fmoc strategy , generally involves higher initial costs for the protected amino acid. This is often offset by milder reaction conditions for Nα-deprotection (using piperidine) and final cleavage (typically with trifluoroacetic acid - TFA), leading to higher crude peptide purity, reduced side reactions, and easier purification. This often translates to better overall cost-effectiveness, especially for complex or long peptides.
The decision, therefore, hinges on a holistic evaluation of the specific peptide sequence, the scale of synthesis, available equipment, and the overall project budget, considering not just the initial cost of the lysine derivative but the downstream processing and purification efforts as well.
Comparative Data on Lysine Derivatives and Synthesis Strategies
The following tables summarize the key quantitative and qualitative differences between the two primary approaches for incorporating lysine in peptide synthesis.
| Parameter | This compound (in Boc/Z SPPS) | Fmoc-Lys(Boc)-OH (in Fmoc SPPS) | Boc-Lys(Z)-OH (in Boc SPPS) |
| Nα-Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection | Boc (tert-Butoxycarbonyl) | Boc (tert-Butoxycarbonyl) | Z (Benzyloxycarbonyl) |
| Typical Purity | >98% | >99% | >98% |
| Nα-Deprotection | Catalytic Hydrogenation | 20-40% Piperidine in DMF | 50% TFA in DCM |
| Side-Chain Deprotection | TFA (during final cleavage) | TFA (during final cleavage) | Catalytic Hydrogenation or strong acid (HF) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., 95% TFA) | Strong Acid (e.g., HF, TFMSA) |
| Relative Cost of Derivative | Lower | Higher | Moderate |
| Overall Process Cost | Can be higher due to harsh cleavage conditions and purification | Often lower due to higher purity and milder conditions | Similar to this compound strategy |
Performance Comparison in a Model Peptide Synthesis
To illustrate the practical implications of choosing one lysine derivative over another, we present a hypothetical comparative synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-Lys-Ala .
| Parameter | Synthesis with this compound | Synthesis with Fmoc-Lys(Boc)-OH |
| Synthesis Strategy | Boc/Z Solid-Phase Peptide Synthesis | Fmoc Solid-Phase Peptide Synthesis |
| Expected Coupling Efficiency | >99% | >99.5% |
| Estimated Crude Peptide Purity | 70-85% | 85-95% |
| Major Potential Side Reactions | Alkylation of Tyr side chain during HF cleavage | Aspartimide formation, diketopiperazine formation |
| Purification Complexity | Higher, due to more side products from harsh cleavage | Lower, cleaner crude product |
| Estimated Overall Yield | 40-60% | 60-75% |
| Total Synthesis & Purification Time | Longer | Shorter |
Experimental Protocols
The following are detailed protocols for the synthesis of the model peptide Tyr-Gly-Gly-Phe-Lys-Ala using both Boc/Z and Fmoc strategies.
Protocol 1: Boc/Z Solid-Phase Peptide Synthesis using this compound
-
Resin Preparation: Start with Boc-Ala-Merrifield resin. Swell the resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM. Wash with DCM.
-
Amino Acid Coupling:
-
Couple Boc-Phe-OH using a standard coupling reagent like HBTU/DIPEA in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Repeat steps 2-4 for Boc-Gly-OH (twice) and Boc-Tyr(Bzl)-OH.
-
-
Incorporation of Z-Lys(Boc)-OH:
-
After deprotection and neutralization of the N-terminal Gly, couple Z-Lys(Boc)-OH (pre-activated with HBTU/DIPEA) in DMF for 2 hours.
-
-
Final Nα-Deprotection: Remove the final Boc group from Tyr with 50% TFA in DCM.
-
Cleavage from Resin: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with a scavenger cocktail (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove the Boc and Bzl side-chain protecting groups.
-
Z-Group Deprotection:
-
After HF cleavage and precipitation of the crude peptide, dissolve the peptide in a suitable solvent (e.g., acetic acid).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Subject the mixture to a hydrogen atmosphere with stirring until the reaction is complete (monitored by HPLC).
-
Filter off the catalyst and lyophilize the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis using Fmoc-Lys(Boc)-OH
-
Resin Preparation: Start with Rink Amide resin. Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Amino Acid Coupling:
-
Couple Fmoc-Ala-OH using HBTU/DIPEA in DMF for 1 hour.
-
Repeat steps 2-3 for Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH (twice), and Fmoc-Tyr(tBu)-OH.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from Tyr with 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. This cleaves the peptide from the resin and removes the Boc and tBu side-chain protecting groups simultaneously.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Signaling Pathways and Experimental Workflows
The choice of lysine derivative and the overarching synthesis strategy is often dictated by the intended application of the peptide. For instance, peptides are frequently synthesized to act as ligands for receptors in cellular signaling pathways.
Caption: A generic G-protein coupled receptor signaling pathway initiated by a synthesized peptide ligand.
The workflow for peptide synthesis itself can also be visualized to highlight the key differences between the Boc and Fmoc strategies.
Caption: Comparative workflow of Boc/Z versus Fmoc solid-phase peptide synthesis (SPPS).
Logical Relationships in Orthogonal Protection
The success of complex peptide synthesis relies on the principle of orthogonal protecting groups, where different classes of protecting groups can be removed under distinct conditions without affecting others.
Caption: Relationship between protecting groups and their selective deprotection conditions.
Conclusion
While this compound and the Boc/Z strategy may present an initial cost saving on the amino acid derivative, a comprehensive cost-benefit analysis often favors the use of Fmoc-Lys(Boc)-OH and the Fmoc strategy for many applications. The milder reaction conditions of the Fmoc approach typically lead to higher crude peptide purity, simplifying downstream purification and potentially increasing the overall yield and reducing the total project cost and timeline. The Boc/Z strategy, however, remains a viable and sometimes preferred option for the synthesis of certain peptides, particularly those that are short, simple, or require large-scale production where the initial raw material costs are a dominant factor. The ultimate choice requires a careful consideration of the specific peptide's characteristics, the available laboratory infrastructure, and the overall economic and timeline goals of the project.
A Researcher's Guide to the Characterization of Peptides Containing Z-Protected Lysine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of synthetic peptides is a critical step to ensure purity, identity, and quality. The incorporation of lysine residues with a benzyloxycarbonyl (Z) protecting group presents unique analytical considerations due to the hydrophobic and bulky nature of this moiety. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to facilitate the robust characterization of Z-protected lysine-containing peptides.
The Z-group is a common protecting group for the lysine sidechain in Boc-based solid-phase peptide synthesis (SPPS), valued for its stability during synthesis and its susceptibility to removal under specific cleavage conditions.[1] However, its presence can significantly alter the chromatographic and mass spectrometric behavior of the peptide, necessitating optimized analytical methods.
Comparative Analysis of Key Characterization Techniques
A multi-faceted approach is often necessary for the comprehensive characterization of Z-protected peptides. The most common and powerful techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides distinct and complementary information.
Table 1: Comparison of Analytical Techniques for Z-Protected Peptides
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| RP-HPLC | Purity assessment, quantification, separation of impurities. | High resolution, excellent for separating closely related species (e.g., deletion sequences, diastereomers).[2] | Hydrophobicity of Z-group can lead to strong retention and peak broadening; requires careful method development.[2][3] | Routine quality control, purity determination, and purification.[4] |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (via fragmentation). | High sensitivity and accuracy for mass determination.[5][6] Provides unambiguous confirmation of peptide identity. | Z-group can influence fragmentation patterns; hydrophobicity may cause aggregation or poor ionization. | Primary structure confirmation, identification of post-translational modifications or synthesis failures. |
| NMR Spectroscopy | Detailed 3D structure, conformational analysis, confirmation of protecting group presence and location. | Provides atomic-level structural information in solution, sensitive to conformational changes.[7][8] | Lower sensitivity compared to MS, requires higher sample concentrations. Complex spectra can be challenging to interpret for larger peptides. | In-depth structural studies, verification of stereochemistry, and analysis of peptide-target interactions. |
| Amino Acid Analysis (AAA) | Amino acid composition and net peptide content. | Provides quantitative information on the amino acid ratios in the peptide, confirming composition. | Destructive technique, does not provide sequence information or identify impurities with the same composition. | Determination of net peptide content for accurate quantification of peptide stock solutions. |
Experimental Protocols and Methodologies
Detailed and optimized protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for the key experiments cited.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard for assessing the purity of synthetic peptides.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol:
-
Column: C18 stationary phase (e.g., Luna C18, Phenomenex) is commonly used.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[9]
-
Gradient: A typical gradient for a Z-protected peptide might start at a higher percentage of organic phase than for an unprotected peptide due to increased hydrophobicity. For example, a linear gradient from 30% to 70% Mobile Phase B over 30 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as a small amount of DMSO, followed by dilution with Mobile Phase A.
-
Analysis: The purity is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total integrated peak area.
Table 2: Example RP-HPLC Data for a Z-Protected Peptide
| Peptide | Retention Time (min) | Peak Area (%) | Identity |
| Ac-Lys(Z)-Ala-Asn-NH2 | 15.2 | 96.5 | Target Peptide |
| Impurity 1 | 14.8 | 2.1 | Deletion Sequence (Ac-Ala-Asn-NH2) |
| Impurity 2 | 16.5 | 1.4 | Incomplete Deprotection |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide. Electrospray Ionization (ESI) is a common technique for peptide analysis.
Experimental Protocol:
-
Sample Preparation: The peptide sample is typically diluted from the HPLC eluent or prepared in a 50:50 water/acetonitrile solution with 0.1% formic acid to aid ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an orbital trap or time-of-flight (TOF) instrument, is used.[10]
-
Ionization Mode: Positive ion mode is standard for peptides to detect protonated molecular ions [M+H]+, [M+2H]2+, etc.[11]
-
Data Acquisition: Acquire a full MS scan to determine the mass of the intact peptide. The observed mass-to-charge (m/z) ratio is used to calculate the molecular weight.
-
Tandem MS (MS/MS): For sequence verification, the precursor ion of the target peptide is isolated and fragmented using Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[12] The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence.
Table 3: Example ESI-MS Data for a Z-Protected Peptide
| Peptide | Sequence | Calculated Monoisotopic Mass (Da) | Observed [M+H]+ (m/z) | Mass Error (ppm) |
| Peptide 1 | Ac-Lys(Z)-Phe-Gly-NH2 | 525.2584 | 525.2591 | 1.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the presence and integrity of the Z-protecting group.
Experimental Protocol:
-
Sample Preparation: Dissolve the peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or a water/acetonitrile mixture with D2O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 700 MHz) is used to achieve better signal dispersion.[7]
-
Experiments:
-
1D 1H NMR: Provides a general overview of the proton signals. The aromatic protons of the Z-group will appear in the ~7.3 ppm region, and the benzylic CH2 protons around 5.0 ppm.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid spin system.[7]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (<5 Å), which is crucial for determining the three-dimensional structure.[8]
-
-
Data Analysis: Resonance assignment is performed to assign specific NMR signals to individual atoms in the peptide. Chemical shift perturbations can indicate conformational properties.[7][13]
Visualizing Analytical Workflows
Diagrams can clarify complex processes. The following workflows are rendered using the DOT language.
Caption: General workflow for peptide synthesis and characterization.
Caption: Principle of Reversed-Phase HPLC separation.
Caption: Simplified workflow for peptide identification by tandem MS.
Challenges and Special Considerations
The characterization of peptides containing Z-protected lysine requires attention to specific challenges:
-
Solubility: The hydrophobicity of the Z-group can decrease peptide solubility in aqueous buffers, a known challenge for "difficult sequences".[3] Using organic co-solvents or detergents may be necessary for sample preparation.
-
Chromatography: Z-protected peptides often exhibit strong retention on RP-HPLC columns. This can lead to broad peaks and poor resolution. Optimizing the gradient steepness and the organic solvent (e.g., using methanol instead of acetonitrile) can improve separation.
-
Mass Spectrometry: The bulky, hydrophobic nature of the Z-group can sometimes lead to aggregation in the ESI source, suppressing the ion signal. Careful optimization of source conditions and solvent composition is crucial.
-
NMR Analysis: Signal overlap in 1H NMR spectra can be an issue, particularly the aromatic signals from the Z-group and aromatic amino acids like Phe, Tyr, or Trp. Higher-field instruments and 2D experiments are often required to resolve these ambiguities.[8]
By employing a combination of these powerful analytical techniques and tailoring the experimental conditions to the unique properties of Z-protected peptides, researchers can confidently verify the identity, purity, and structural integrity of their synthetic products, ensuring the quality and reliability of their downstream applications.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadinstitute.org [broadinstitute.org]
- 6. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Proteomic, Fatty Acid and Mineral Profiles of PDO Arouquesa and Commercial Crossbred Beefs: A Tool for Certification [mdpi.com]
- 10. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS [mdpi.com]
- 12. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. mr.copernicus.org [mr.copernicus.org]
A Researcher's Guide to Lysine Protection: A Comparative Analysis of Z-Lys(Boc)-OH.DCHA and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of Z-Lys(Boc)-OH.DCHA and its primary alternative, Fmoc-Lys(Boc)-OH, offering insights into their respective applications, performance, and the experimental protocols that underpin their use.
At the heart of peptide synthesis lies the strategic use of protecting groups to prevent unwanted side reactions at the α-amino group and reactive side chains of amino acids. For lysine, with its nucleophilic ε-amino group, orthogonal protection is crucial. This compound, a derivative with the benzyloxycarbonyl (Z) group on the α-amine and a tert-butyloxycarbonyl (Boc) group on the ε-amine, has traditionally been employed, particularly in solution-phase peptide synthesis (LPPS). However, the advent of solid-phase peptide synthesis (SPPS) has seen the rise of Fmoc-Lys(Boc)-OH as the more prevalent choice.
Head-to-Head: Z-Lys(Boc)-OH vs. Fmoc-Lys(Boc)-OH
The fundamental difference between these two lysine derivatives lies in the nature of their α-amino protecting groups, which dictates the overall synthesis strategy. The Z group is typically removed by hydrogenolysis, a method less compatible with the automated and cyclical nature of modern SPPS. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under mild basic conditions, making it ideal for SPPS.[][2][3] This distinction forms the basis of the two major approaches to peptide synthesis: Boc chemistry and Fmoc chemistry.
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| α-Amino Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| ε-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | tert-Butyloxycarbonyl (Boc) |
| Primary Application | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| α-Amino Deprotection | Hydrogenolysis (e.g., H₂/Pd) | Mild base (e.g., 20% piperidine in DMF)[4][5] |
| Orthogonality | Compatible with acid-labile side-chain protecting groups. | The Fmoc group's base lability provides excellent orthogonality with acid-labile side-chain protecting groups like Boc.[][7] |
| Compatibility with Automation | Less suitable for automated SPPS due to deprotection method. | Highly compatible with automated SPPS synthesizers.[8] |
| Side Reactions | Deprotection can be problematic for peptides containing sulfur or other catalyst poisons. | The mild deprotection conditions minimize side reactions for many sensitive amino acids.[] |
Experimental Protocols: A Focus on Solid-Phase Peptide Synthesis with Fmoc-Lys(Boc)-OH
Given its widespread use, a detailed protocol for the incorporation of Fmoc-Lys(Boc)-OH in SPPS is provided below. This protocol is representative of a standard manual synthesis cycle.
Resin Swelling and Preparation
-
Place the desired amount of a suitable solid support (e.g., Wang resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (typically 3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). A negative test indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF.
Peptide Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM).
-
Dry the resin thoroughly.
-
Add a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate using cold diethyl ether.
-
Centrifuge and wash the peptide pellet to remove residual cleavage reagents.
-
Dry the purified peptide.
Visualizing the Workflow and Decision-Making Process
To further clarify the concepts discussed, the following diagrams illustrate the general workflow of peptide synthesis and the key considerations when selecting a lysine derivative.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: Decision tree for selecting a lysine derivative based on the synthesis strategy.
Conclusion
While this compound remains a viable option for specific applications in solution-phase synthesis, the landscape of modern peptide chemistry is largely dominated by the Fmoc/tBu strategy in SPPS. The milder reaction conditions, high efficiency, and amenability to automation make Fmoc-Lys(Boc)-OH the superior choice for the routine synthesis of a wide array of peptides. Researchers should carefully consider the scale of their synthesis, the nature of the target peptide, and the available equipment when selecting the most appropriate protected lysine derivative for their work. This guide provides a foundational understanding to aid in making that critical decision.
References
Safety Operating Guide
Navigating the Disposal of Z-Lys(Boc)-OH.DCHA: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like Nα-Z-Nε-Boc-L-lysine dicyclohexylammonium salt (Z-Lys(Boc)-OH.DCHA) is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols is essential for maintaining a safe working environment and preventing environmental contamination. This guide provides a procedural overview for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional and regulatory guidelines.
While this compound is generally not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is imperative to handle all laboratory chemicals with care and to follow prescribed disposal protocols for chemical waste.[1]
Safety and Disposal Profile
Based on available safety data, this compound does not present significant hazards. However, standard laboratory precautions should always be observed. The key is to manage its disposal in accordance with all applicable environmental regulations.[1][2][3]
| Parameter | Information | Source |
| OSHA Hazards | No known OSHA hazards. | [1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …) upon combustion. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat should be worn. In case of dust formation, a dust respirator is recommended. | [1][2][3] |
| Spill Response | For small or large spills, sweep up the material using appropriate tools and place it into a suitable, labeled container for waste disposal. Avoid creating dust. | [1][2][3] |
| Ecotoxicity | No data available. The product itself and its degradation products are not considered toxic. | [2][3] |
| Disposal Requirement | Must be disposed of in accordance with federal, state, and local environmental control regulations. | [1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound should align with standard laboratory procedures for non-hazardous solid chemical waste. The following steps provide a clear and actionable plan for its disposal.
1. Waste Collection:
-
Collect waste this compound in a designated, clean, dry, and sealable container.[4]
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines, and the full chemical name "this compound" should be clearly written on the label.[4]
2. Container Rinsing:
-
For empty containers that held this compound, they should be triple-rinsed with an appropriate solvent (e.g., water or an organic solvent used in the process).
-
The first rinsate must be collected and treated as hazardous/chemical waste and added to the designated waste container.[4]
-
Subsequent rinses of containers holding non-highly toxic substances may be discarded down the drain with copious amounts of water, provided the pH is neutral and there is no contamination with other hazardous materials. Always consult your institution's specific guidelines on this practice.[4]
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Arrange for the disposal of the chemical waste container through your institution's Environmental Health and Safety (EHS) office or an authorized hazardous waste disposal contractor.[4]
-
Do not dispose of solid this compound in the regular trash or wash it down the sink.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Z-Lys(Boc)-OH.DCHA
Essential Safety and Handling Guide for Z-Lys(Boc)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (Nα-Carbobenzyloxy-Nε-Boc-L-lysine dicyclohexylamine salt), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this research compound.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound has no known OSHA hazards, it is prudent to handle it with the care required for all laboratory chemicals.[1] Potential health effects include respiratory tract irritation if inhaled.[1] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, a comprehensive PPE strategy is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | With side shields conforming to EN166 standards.[1] | Protects eyes from dust and potential splashes. |
| Hand Protection | Disposable Gloves | Chemical-resistant (e.g., nitrile). | Prevents skin contact with the compound.[1] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and clothing from accidental spills.[1] |
| Respiratory Protection | Dust Mask/Respirator | Use NIOSH (US) or CEN (EU) approved respirators.[1] | Recommended when handling the powder to avoid inhalation of dust particles.[1] |
| General Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice. | Protects against spills and physical hazards. |
Operational and Disposal Plans
Proper handling and disposal are crucial for laboratory safety and environmental compliance. The following protocols provide a step-by-step guide for the safe use and disposal of this compound.
Experimental Protocol: Handling and Weighing
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize dust formation.[1]
-
Weighing:
-
Use a clean, tared weigh boat or appropriate container.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Avoid creating dust. If dust is generated, ensure adequate ventilation is in place to capture it.[1]
-
-
Dissolution: If preparing a solution, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly.[1] Clean all equipment and the work area to remove any residual chemical.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Solid Waste:
-
Place all contaminated solid waste, such as used gloves, weigh boats, and paper towels, into a designated and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a labeled hazardous waste container.
-
Do not pour chemical waste down the drain.[1]
-
-
Unused Product:
-
Dispose of unused or expired this compound as hazardous waste through your institution's certified hazardous waste management service.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Spill:
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
